molecular formula C21H26Cl2F3N3S B8135474 Trifluoperazine-d3dihydrochloride

Trifluoperazine-d3dihydrochloride

Katalognummer: B8135474
Molekulargewicht: 483.4 g/mol
InChI-Schlüssel: BXDAOUXDMHXPDI-GXXYEPOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trifluoperazine-d3dihydrochloride is a useful research compound. Its molecular formula is C21H26Cl2F3N3S and its molecular weight is 483.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H/i1D3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDAOUXDMHXPDI-GXXYEPOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Deuterium Advantage: A Technical Guide to the Discovery and Synthesis of Deuterated Trifluoperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and synthesis of deuterated trifluoperazine, a strategic modification of the established antipsychotic agent. By leveraging the kinetic isotope effect, deuteration offers the potential to enhance the pharmacokinetic profile of trifluoperazine, leading to a more favorable therapeutic window. This document details the rationale behind this pharmaceutical innovation, outlines the synthetic methodologies, and presents the key signaling pathways influenced by this compound.

Discovery and Rationale for Deuteration

The impetus for developing deuterated trifluoperazine stems from the desire to optimize its metabolic profile. Trifluoperazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP2D6 playing a crucial role.[1][2] This metabolic process can lead to a relatively short half-life and the formation of various metabolites, necessitating specific dosing regimens and potentially contributing to side effects.

Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a well-established strategy in medicinal chemistry to improve the properties of drug candidates.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3][5]

By strategically placing deuterium atoms at metabolically vulnerable positions on the trifluoperazine molecule, the rate of its breakdown by CYP enzymes can be reduced.[3] This modification is not expected to alter the drug's pharmacodynamic properties, as the shape and size of the molecule remain virtually unchanged.[6] The anticipated benefits of deuterating trifluoperazine include:

  • Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life.[3]

  • Increased Drug Exposure: Reduced clearance can result in higher overall drug concentrations in the body (AUC).[7]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[3]

  • Potential for a Better Safety Profile: By altering metabolic pathways, the formation of potentially undesirable metabolites could be reduced.[8]

While direct comparative clinical data for deuterated versus non-deuterated trifluoperazine is not yet widely published, the successful development and approval of other deuterated drugs, such as deutetrabenazine, underscores the clinical viability of this approach to enhance drug performance.[8]

Synthesis of Deuterated Trifluoperazine

The synthesis of deuterated trifluoperazine involves the introduction of deuterium atoms into the propylpiperazine side chain of the molecule. A key method for achieving this is through the reduction of suitable amide and imide precursors using a deuterium source like lithium aluminum deuteride (LiAlD₄).

Experimental Protocol: Synthesis of Deuterium-Labeled Trifluoperazine Analogues

The following protocols are based on established methods for the synthesis of deuterated phenothiazine antipsychotics.

Objective: To synthesize trifluoperazine with deuterium labels on the propylpiperazine side chain.

Methodology: Lithium aluminum deuteride reduction of amide and imide precursors.

Materials:

  • 2-(Trifluoromethyl)-10H-phenothiazine

  • 1-(3-Chloropropyl)-4-methylpiperazine

  • Sodium amide

  • Lithium aluminum deuteride (LiAlD₄)

  • Appropriate amide or imide precursors of the trifluoperazine side chain

  • Anhydrous solvents (e.g., tetrahydrofuran, diethyl ether)

  • Reagents for purification (e.g., silica gel for chromatography)

Procedure:

  • Synthesis of Non-Deuterated Trifluoperazine (for precursor synthesis): Trifluoperazine can be synthesized by reacting 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodium amide.

  • Preparation of Amide/Imide Precursors: Synthesize amide or imide precursors of the trifluoperazine side chain. For example, to introduce deuterium at specific positions, precursors such as 10-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-trifluoromethyl-10H-phenothiazine (an amide) or 1-methylpiperazine-3,5-dione (an imide) can be prepared.

  • Deuterium Labeling via Reduction:

    • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon), dissolve the amide or imide precursor in an anhydrous solvent like tetrahydrofuran.

    • Cool the solution in an ice bath.

    • Carefully add a molar excess of lithium aluminum deuteride (LiAlD₄) portion-wise.

    • Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

    • Filter the resulting mixture and wash the solid residue with an organic solvent.

    • Separate the organic layer from the aqueous layer.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude deuterated trifluoperazine using column chromatography on silica gel to obtain the final product with high isotopic purity.

  • Characterization: Confirm the structure and isotopic purity of the synthesized compound using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathways and Mechanism of Action

Trifluoperazine exerts its therapeutic effects through the modulation of several key signaling pathways. The primary mechanisms of action are antagonism of dopamine D2 receptors and inhibition of calmodulin.[9][10]

Dopamine D2 Receptor Antagonism

Trifluoperazine is a potent antagonist of the dopamine D2 receptor in the brain's mesolimbic and mesocortical pathways.[9] In conditions like schizophrenia, which are associated with hyperactivity of dopaminergic pathways, blocking these receptors helps to alleviate positive symptoms such as hallucinations and delusions.[9]

D2_receptor_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_protein Gi/o Protein D2_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling PKA->Signaling Trifluoperazine Trifluoperazine Trifluoperazine->D2_Receptor Blocks Calmodulin_pathway cluster_calcium Calcium Signaling cluster_downstream Downstream Effects Calcium Ca²⁺ Calmodulin Calmodulin (Inactive) Calcium->Calmodulin Binds Active_Calmodulin Ca²⁺-Calmodulin (Active) Target_Enzymes Target Enzymes (e.g., Kinases, Phosphatases) Active_Calmodulin->Target_Enzymes Activates Cellular_Response Cellular Response Target_Enzymes->Cellular_Response Modulates Trifluoperazine Trifluoperazine Trifluoperazine->Active_Calmodulin Inhibits experimental_workflow cluster_synthesis Synthesis and Characterization cluster_preclinical Preclinical Evaluation Start Starting Materials Precursor Amide/Imide Precursor Synthesis Start->Precursor Deuteration Deuteration via LiAlD₄ Reduction Precursor->Deuteration Purification Purification (Chromatography) Deuteration->Purification Characterization Characterization (MS, NMR) Purification->Characterization In_vitro In Vitro Metabolic Stability Assays (Microsomes) Characterization->In_vitro In_vivo In Vivo Pharmacokinetic Studies (Animal Models) In_vitro->In_vivo Comparative_Analysis Comparative Analysis (Deuterated vs. Non-deuterated) In_vivo->Comparative_Analysis

References

Chemical properties and stability of Trifluoperazine-d3 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Stability of Trifluoperazine-d3 Dihydrochloride

This technical guide provides a comprehensive overview of the chemical properties and stability of Trifluoperazine-d3 dihydrochloride, tailored for researchers, scientists, and professionals in drug development. This document includes key physicochemical data, stability profiles under various stress conditions, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

Trifluoperazine-d3 dihydrochloride is the deuterated form of Trifluoperazine dihydrochloride, a phenothiazine derivative used as an antipsychotic agent.[1] The introduction of deuterium atoms is primarily for use as an internal standard in pharmacokinetic studies. For the purpose of this guide, the general chemical and physical properties are considered comparable to the non-deuterated form, Trifluoperazine dihydrochloride.

Table 1: Physicochemical Properties of Trifluoperazine Dihydrochloride

PropertyValueSource
Chemical Name 10-[3-(4-Methyl-d3-1-piperazinyl)propyl]-2-(trifluoromethyl)phenothiazine dihydrochlorideN/A
CAS Number 1432064-02-2 (for d3 form)[2]
Molecular Formula C₂₁H₂₁D₃F₃N₃S · 2HCl[2]
Molecular Weight 483.44 g/mol [2]
Appearance White to pale yellow crystalline powder[3]
Melting Point 242-243 °C (with decomposition)[3][4]
Solubility Soluble in water (>280 mg/mL) and ethanol (90 mg/mL); insoluble in benzene and ether.[3][4]
pKa pKa1 = 3.9, pKa2 = 8.1[5]
LogP 5.03[5]

Stability Profile

Trifluoperazine is susceptible to degradation under various conditions, particularly oxidation and photolysis.[6] Understanding its stability is crucial for proper handling, formulation, and analytical method development.

Storage and Handling

Trifluoperazine dihydrochloride is hygroscopic and should be stored at 4°C, protected from light.[3][4][6] Aqueous solutions are prone to oxidation by atmospheric oxygen.[5] Any change in color, often to a yellowish or pinkish hue, suggests potential degradation, and the solution should be discarded.[6] The primary oxidative degradation product is often Trifluoperazine sulfoxide.[6]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance. Trifluoperazine HCl has been subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][7][8]

Table 2: Summary of Forced Degradation of Trifluoperazine HCl

Stress ConditionConditions AppliedExtent of DegradationSource
Acidic 0.1 N HCl, 1 hour at room temp.11.61%[6]
Alkaline 0.1 N NaOH, 1 hour at room temp.18.95%[6]
Oxidative 3% H₂O₂, 30 minutes at room temp.Most significant degradation[6]
Photolytic UV light, 24 hours16.95%[6]
Thermal Dry heat (60°C), 1 hour4.76% (Least degradation)[6]
Neutral Distilled water, 1 hour at room temp.13.96%[6]

Based on these studies, the general order of stability for Trifluoperazine under various stress conditions is: Oxidative < Photolytic < Alkaline < Acidic < Thermal.[6]

Signaling Pathway

Trifluoperazine's primary mechanism of action as an antipsychotic involves the blockade of dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain.[9] This antagonism reduces the effects of excess dopamine, which is thought to alleviate symptoms of schizophrenia such as hallucinations and delusions.[9][10] Additionally, it exhibits antagonist activity at serotonin 5-HT2, alpha-adrenergic, and histamine H1 receptors.[10] It is also a known antagonist of calmodulin, a calcium-binding protein involved in many cellular signal transduction pathways.[11][12]

Trifluoperazine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_vesicle Dopamine D1_Receptor D1 Receptor Dopamine_vesicle->D1_Receptor Binds D2_Receptor D2 Receptor Dopamine_vesicle->D2_Receptor Binds Signal Signal Transduction D1_Receptor->Signal D2_Receptor->Signal TFP Trifluoperazine TFP->D1_Receptor Blocks TFP->D2_Receptor Blocks

Caption: Trifluoperazine's primary mechanism of action.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is adapted from a validated method for the quantitative analysis of Trifluoperazine and its degradation products.[6]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: ODS C18 column (250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of methanol and a buffer solution in a 75:25 (v/v) ratio.[6]

    • Buffer Preparation: Dissolve 0.340 g of potassium dihydrogen phosphate in 250 mL of double-distilled water. Add 1.5 mL of triethylamine and adjust the pH to 2.0 with orthophosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 257 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient.[6]

2. Preparation of Solutions:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of Trifluoperazine HCl and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of water, sonicate for 1 minute to dissolve, and then make up the volume with water.[6]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 4-36 µg/mL).[6]

3. System Suitability:

  • Before analysis, six replicate injections of a standard solution are performed. The system is deemed suitable if the relative standard deviation (%RSD) for peak area is not more than 2%, the tailing factor is not more than 2, and the number of theoretical plates is more than 2000.[7]

Protocol 2: Forced Degradation Study

This workflow outlines the process for investigating the stability of Trifluoperazine under various stress conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Trifluoperazine Stock Solution Acid Acid Hydrolysis (0.1N HCl) Start->Acid Base Alkaline Hydrolysis (0.1N NaOH) Start->Base Oxidation Oxidation (3% H₂O₂) Start->Oxidation Thermal Thermal (60°C) Start->Thermal Photo Photolytic (UV Light) Start->Photo Analysis RP-HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Data Evaluation: - % Degradation - Peak Purity - Mass Balance Analysis->Results

Caption: Workflow for a forced degradation study.

Detailed Stress Conditions:

  • Acid Degradation: Treat the drug solution with 0.1 N HCl at room temperature for a specified duration (e.g., 1 hour), followed by neutralization.[6][8]

  • Alkaline Degradation: Treat the drug solution with 0.1 N NaOH at room temperature for a specified duration (e.g., 1 hour), followed by neutralization.[6][8]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified duration (e.g., 30 minutes).[6][8]

  • Thermal Degradation: Expose the solid drug or its solution to dry heat at a specific temperature (e.g., 60°C) for a defined period.[6]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a UV chamber) for a defined period (e.g., 24 hours).[6]

After exposure, the stressed samples are diluted appropriately with the mobile phase and analyzed by the validated stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.[1]

References

The Role of Trifluoperazine-d3 Dihydrochloride in Dopamine D2 Receptor Binding Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Trifluoperazine-d3 dihydrochloride in the study of dopamine D2 receptor (D2R) binding. Trifluoperazine, a typical antipsychotic, is a potent D2R antagonist, and its deuterated analog serves as a crucial tool in modern analytical techniques for receptor pharmacology.[1] This document details the mechanism of action, experimental protocols, and the specific utility of Trifluoperazine-d3 dihydrochloride in quantitative analyses.

Introduction to Trifluoperazine and the Dopamine D2 Receptor

Trifluoperazine is a phenothiazine derivative that exerts its antipsychotic effects primarily through the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic system of the brain.[2] The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of schizophrenia and other psychotic disorders.[3][4] Antagonism of D2Rs is a hallmark of the therapeutic action of many antipsychotic medications.[1][5] Understanding the binding kinetics and affinity of compounds like trifluoperazine to the D2R is fundamental for the development of novel and more effective therapeutics.

Trifluoperazine-d3 dihydrochloride, a stable isotope-labeled version of trifluoperazine, is of particular importance in bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it is used as an internal standard for the accurate quantification of the parent drug in biological matrices.

Quantitative Data: Binding Affinity of Trifluoperazine

CompoundReceptorAssay TypeValueReference
TrifluoperazineDopamine D2Inhibition AssayIC50: 1.1 nM--INVALID-LINK--
TrifluoperazineDopamine D2Inhibition AssayIC50: 1.2 nM[6]
TrifluoperazineDopamine D4 vs D2Binding Affinity0.034 (selectivity ratio)[7]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[3]

D2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound, such as trifluoperazine, for the dopamine D2 receptor.

Materials and Reagents:

  • Radioligand: A high-affinity D2 receptor radioligand (e.g., [3H]-Spiperone or [125I]-Iodospiperone).

  • Test Compound: Trifluoperazine dihydrochloride.

  • Internal Standard (for LC-MS/MS): Trifluoperazine-d3 dihydrochloride.

  • Biological Material: Cell membranes expressing the dopamine D2 receptor (e.g., from transfected HEK293 cells or rat striatal tissue).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum manifold.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Total Binding: Add radioligand and assay buffer to designated wells.

    • Non-specific Binding: Add radioligand, a high concentration of an unlabeled D2 antagonist (e.g., haloperidol or unlabeled trifluoperazine), and assay buffer to designated wells.

    • Competitive Binding: Add radioligand, varying concentrations of the test compound (trifluoperazine), and assay buffer to the remaining wells.

    • Initiate the binding reaction by adding the membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration of the plate contents through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (D2R-expressing cells/tissue) Assay_Setup Assay Plate Setup (Total, Non-specific, Competitive Binding) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, Competitor, Buffers) Reagent_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Termination by Filtration & Washing Incubation->Filtration Quantification Radioactivity Quantification (Scintillation Counting) Filtration->Quantification Data_Processing Data Processing & Curve Fitting Quantification->Data_Processing Results Determine IC50 & Ki Data_Processing->Results

Experimental Workflow for a Competitive Radioligand Binding Assay.

LC-MS/MS Method for Quantification

In studies investigating the pharmacokinetics or in vivo receptor occupancy of trifluoperazine, LC-MS/MS is a highly sensitive and specific method for its quantification in biological samples. In this context, Trifluoperazine-d3 dihydrochloride is the ideal internal standard.

Principle:

The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d3 dihydrochloride, is the gold standard in quantitative mass spectrometry. It is chemically identical to the analyte (trifluoperazine) but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished from the analyte by the mass spectrometer. The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte during liquid chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By comparing the peak area of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, as any sample loss during preparation or variations in instrument response are corrected for.

Internal_Standard_Logic cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Biological_Sample Biological Sample (contains unknown Trifluoperazine) Add_IS Add Known Amount of Trifluoperazine-d3 (Internal Standard) Biological_Sample->Add_IS Extraction Extraction & Cleanup Add_IS->Extraction LC_Separation Liquid Chromatography (Co-elution) Extraction->LC_Separation MS_Detection Mass Spectrometry (Detection of both compounds) LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Trifluoperazine / Trifluoperazine-d3) MS_Detection->Peak_Area_Ratio Calibration_Curve Compare to Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Determine Accurate Concentration of Trifluoperazine Calibration_Curve->Final_Concentration

Logical Workflow for using Trifluoperazine-d3 as an Internal Standard.

Conclusion

Trifluoperazine remains a valuable pharmacological tool for studying the dopamine D2 receptor. Its deuterated analog, Trifluoperazine-d3 dihydrochloride, is indispensable for modern, high-precision quantitative studies that employ mass spectrometry. The data and protocols presented in this guide offer a framework for researchers to design and execute robust D2 receptor binding and quantification experiments, ultimately contributing to a deeper understanding of dopaminergic neurotransmission and the development of improved therapeutics for psychiatric disorders.

References

The Significance of Deuterium Labeling in the Pharmacokinetic Analysis of Trifluoperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal role of deuterium labeling in the pharmacokinetic analysis of trifluoperazine, a first-generation antipsychotic. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can significantly alter the metabolic fate of the drug. This alteration, known as the kinetic isotope effect, can lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance and increased systemic exposure. This guide provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and the profound implications of deuterium labeling for trifluoperazine in drug development.

Introduction: The Rationale for Deuterium Labeling

Trifluoperazine, a phenothiazine derivative, is a potent antagonist of dopamine D1 and D2 receptors and an inhibitor of calmodulin.[1][2] It is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP2D6, through processes such as sulfoxidation and oxidation.[3][4] The rate of metabolism can significantly influence a drug's efficacy and side-effect profile.

Deuterium labeling, the strategic replacement of hydrogen with deuterium at metabolically vulnerable positions, offers a powerful tool to modulate a drug's pharmacokinetic properties.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[7] This "kinetic isotope effect" can slow down the rate of metabolism, leading to several potential advantages:

  • Improved Pharmacokinetic Profile: Reduced clearance and a longer half-life can lead to more stable plasma concentrations and potentially less frequent dosing.[6]

  • Enhanced Safety and Tolerability: By slowing the formation of potentially reactive or toxic metabolites, deuterium labeling can improve the safety profile of a drug.[7]

  • Increased Efficacy: Higher and more sustained plasma concentrations can lead to improved therapeutic outcomes.

While direct comparative pharmacokinetic studies between deuterated and non-deuterated trifluoperazine are not extensively available in the public domain, the principles of the kinetic isotope effect and its successful application to other drugs metabolized by similar pathways strongly suggest its potential benefits for trifluoperazine. The use of deuterated trifluoperazine, specifically Trifluoperazine-D8, as an internal standard in bioanalytical methods underscores its importance in precise pharmacokinetic characterization.[1]

Pharmacokinetics of Trifluoperazine

Understanding the baseline pharmacokinetics of trifluoperazine is essential to appreciate the potential impact of deuterium labeling.

Human Pharmacokinetics

Pharmacokinetic parameters for orally administered trifluoperazine in healthy human volunteers are summarized in the table below. It is important to note the considerable interindividual variation in these parameters.[8][9][10]

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 2.8 ± 0.5 hours[8]
Peak Plasma Concentration (Cmax) 0.53 - 3.09 ng/mL (for a 5 mg dose)[8]
Apparent Terminal Elimination Half-life (t½) 12.5 ± 1.4 hours[8]
Area Under the Plasma Concentration-Time Curve (AUC) 5.9 - 17.6 ng·h/mL (for a 5 mg dose)[8]
Animal Pharmacokinetics (Rat Model)

Studies in rats have provided valuable insights into the absorption, distribution, metabolism, and excretion of trifluoperazine. Following oral administration, trifluoperazine undergoes a pronounced first-pass effect, with approximately 80% of the drug being extracted by the liver.[11]

Route of AdministrationKey FindingsReference
Intravenous (IV) Higher plasma and tissue concentrations compared to oral administration.[11]
Oral Significant first-pass metabolism, with 91% of the dose absorbed unchanged from the intestine.[11][12]

Experimental Protocols

Synthesis of Deuterated Trifluoperazine (Trifluoperazine-D8)

A plausible method for synthesizing Trifluoperazine-D8 would involve the use of a deuterated piperazine ring in the side chain.

Hypothetical Synthesis Workflow for Trifluoperazine-D8:

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product 2_trifluoromethyl_phenothiazine 2-(Trifluoromethyl)phenothiazine condensation Condensation Reaction (e.g., with NaNH2) 2_trifluoromethyl_phenothiazine->condensation deuterated_piperazine_intermediate 1-(3-Chloropropyl)-4-methylpiperazine-d8 deuterated_piperazine_intermediate->condensation purification Purification (e.g., Crystallization) condensation->purification TFP_D8 Trifluoperazine-D8 purification->TFP_D8

Caption: Hypothetical workflow for the synthesis of Trifluoperazine-D8.

Bioanalytical Method for Trifluoperazine and Trifluoperazine-D8

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of trifluoperazine in biological matrices.[1] Trifluoperazine-D8 is commonly used as an internal standard in such assays to ensure accuracy and precision.

Sample Preparation (Liquid-Liquid Extraction):

  • To a 1.5 mL centrifuge tube, add 100 µL of human plasma.

  • Add 25 µL of Trifluoperazine-D8 internal standard solution (concentration will depend on the specific assay).

  • Add 50 µL of 0.1 M NaOH to basify the plasma.

  • Add 1 mL of tertiary butyl methyl ether as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions:

ParameterCondition
LC Column Zodiac C18 column (50 × 4.6 mm, 3 μm)
Mobile Phase Acetonitrile: Methanol: 5 mM Ammonium Bicarbonate (85:10:5, v/v/v)
Flow Rate 0.55 mL/min
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Trifluoperazine: To be determined empiricallyTrifluoperazine-D8: To be determined empirically

Experimental Workflow for Pharmacokinetic Analysis:

cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Analysis dosing Administer Trifluoperazine (or Deuterated Trifluoperazine) to Subjects sampling Collect Blood Samples at Predetermined Time Points dosing->sampling processing Plasma Separation and Addition of Trifluoperazine-D8 (IS) sampling->processing extraction Liquid-Liquid Extraction processing->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax, t½) lcms->pk_analysis

Caption: General workflow for a pharmacokinetic study of trifluoperazine.

Signaling Pathways Affected by Trifluoperazine

Trifluoperazine exerts its therapeutic and side effects through its interaction with several key signaling pathways.

Dopamine D2 Receptor Antagonism

Trifluoperazine's primary antipsychotic effect is mediated by its antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][7]

Dopamine D2 Receptor Signaling Pathway Inhibition by Trifluoperazine:

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi Protein D2R->Gi Activates TFP Trifluoperazine TFP->D2R Blocks AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Effects (e.g., Gene Expression, Neuronal Activity) PKA->Downstream Modulates cluster_0 Intracellular Signal cluster_1 Calmodulin Activation cluster_2 Trifluoperazine Action cluster_3 Downstream Effectors Ca2 Increased Intracellular Ca2+ Calmodulin Calmodulin Ca2->Calmodulin Binds to CaM_Ca2 Ca2+-Calmodulin Complex Calmodulin->CaM_Ca2 Forms CaMKII CaMKII CaM_Ca2->CaMKII Activates Phosphatases Phosphatases CaM_Ca2->Phosphatases Activates Other Other Effector Proteins CaM_Ca2->Other Activates TFP Trifluoperazine TFP->CaM_Ca2 Inhibits

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Trifluoperazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Trifluoperazine-d3, a deuterated isotopolog of the typical antipsychotic drug Trifluoperazine. Understanding the fragmentation behavior of deuterated standards is critical for their use in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the predicted fragmentation pathway, presents quantitative data in a clear tabular format, and provides a representative experimental protocol for its analysis.

Introduction to Trifluoperazine and its Deuterated Analog

Trifluoperazine is a phenothiazine derivative used in the treatment of psychotic disorders. In quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving high accuracy and precision. Trifluoperazine-d3 serves this purpose, where three deuterium atoms are incorporated into the molecule. Based on commercially available standards, the deuterium atoms are located on the N-methyl group of the piperazine ring. This specific labeling leads to a predictable mass shift in the precursor ion and in any fragment ions that retain this methyl group.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of Trifluoperazine, and by extension Trifluoperazine-d3, in a mass spectrometer (typically using electrospray ionization followed by collision-induced dissociation) is characterized by the cleavage of the bond between the propyl side chain and the phenothiazine ring system, as well as fragmentation within the piperazine moiety.

The protonated molecule ([M+H]⁺) of Trifluoperazine has a monoisotopic mass of approximately 408.17 g/mol . For Trifluoperazine-d3, this shifts to approximately 411.19 g/mol . The major fragmentation pathways are proposed as follows:

  • Formation of the Piperazine Methylene Cation: A primary fragmentation event is the cleavage of the C-C bond between the propyl chain and the piperazine ring, leading to the formation of a stable N-methylpiperazine methylene cation.

  • Cleavage of the Propyl Linker: Scission at the bond between the propyl chain and the phenothiazine nitrogen is another significant fragmentation route.

  • Fragmentation of the Piperazine Ring: The piperazine ring itself can undergo further fragmentation, leading to smaller characteristic ions.

Quantitative Fragmentation Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor ions and major fragment ions of both Trifluoperazine and Trifluoperazine-d3. This data is essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

Ion DescriptionProposed Fragment StructureTrifluoperazine (m/z)Trifluoperazine-d3 (m/z)Mass Shift (Da)
Protonated Precursor[C₂₁H₂₅F₃N₃S]⁺408.17--
Protonated Precursor-d3[C₂₁H₂₂D₃F₃N₃S]⁺-411.19+3
N-Methylpiperazine Methylene Cation[C₆H₁₃N₂]⁺113.11--
N-(Methyl-d3)piperazine Methylene Cation[C₆H₁₀D₃N₂]⁺-116.13+3
N-Methylpiperazine Cation[C₅H₁₁N₂]⁺99.09--
N-(Methyl-d3)piperazine Cation[C₅H₈D₃N₂]⁺-102.11+3
Piperazine Fragment[C₄H₈N]⁺70.0770.070
Phenothiazine Propyl Cation[C₁₅H₁₂F₃NS]⁺295.07295.070

Visualization of the Fragmentation Pathway

The logical flow of the fragmentation of Trifluoperazine-d3 from its precursor ion to its major product ions is depicted in the following diagram.

G Precursor_Ion Trifluoperazine-d3 [M+H]⁺ m/z = 411.19 Fragment_1 N-(Methyl-d3)piperazine Methylene Cation m/z = 116.13 Precursor_Ion->Fragment_1 Cleavage of Propyl Chain Fragment_2 Phenothiazine Propyl Cation m/z = 295.07 Precursor_Ion->Fragment_2 Cleavage at Piperazine Fragment_3 Piperazine Fragment m/z = 70.07 Fragment_1->Fragment_3 Ring Opening

Fragmentation Pathway of Trifluoperazine-d3

Experimental Protocol for LC-MS/MS Analysis

This section provides a representative experimental protocol for the quantitative analysis of Trifluoperazine-d3, which can be adapted based on the specific instrumentation and analytical requirements.

5.1. Sample Preparation

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate the analyte from a biological matrix such as plasma or serum.

  • Liquid-Liquid Extraction:

    • To 100 µL of plasma sample, add an appropriate amount of Trifluoperazine-d3 internal standard solution.

    • Add a basifying agent, such as 100 µL of 0.1 M NaOH, and vortex.

    • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

5.2. Liquid Chromatography Conditions

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

5.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Trifluoperazine-d3: 411.2 → 116.1 (Quantifier), 411.2 → 70.1 (Qualifier)

    • Trifluoperazine (Analyte): 408.2 → 113.1 (Quantifier), 408.2 → 70.1 (Qualifier)

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

5.4. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS_Spike Spike with TFP-d3 IS Plasma->IS_Spike LLE Liquid-Liquid Extraction IS_Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Reverse-Phase LC Separation Recon->LC MS ESI-MS/MS Detection (MRM) LC->MS Data Data MS->Data Data Acquisition & Processing

LC-MS/MS Experimental Workflow

This comprehensive guide provides the foundational knowledge for researchers and scientists working with Trifluoperazine-d3. The provided fragmentation data and experimental protocols offer a strong starting point for method development and routine analysis in a drug development setting.

Foundational Research on Trifluoperazine-d3 in Schizophrenia Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the use of Trifluoperazine-d3 in schizophrenia studies. Trifluoperazine is a potent typical antipsychotic primarily used to manage the symptoms of schizophrenia. Its therapeutic effects are largely attributed to its antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] The deuterated analog, Trifluoperazine-d3, serves as a critical internal standard in bioanalytical methods, ensuring accurate quantification of Trifluoperazine in biological matrices, which is essential for pharmacokinetic and therapeutic drug monitoring studies.

The Role of Deuterated Internal Standards in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) analysis, deuterated internal standards are considered the gold standard.[2] These isotopically labeled compounds have hydrogen atoms replaced with deuterium, a stable isotope of hydrogen.[2] Because they are chemically almost identical to the analyte of interest, they exhibit nearly the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[2][3] This co-elution and similar behavior allow for the correction of variability that can occur during sample preparation and analysis, such as matrix effects and ion suppression or enhancement, leading to highly accurate and precise quantitative results.[2][4] The use of deuterated standards like Trifluoperazine-d3 significantly improves the reproducibility and reliability of bioanalytical methods, which is a requirement for regulatory acceptance by bodies such as the FDA and EMA.[2]

Mechanism of Action of Trifluoperazine in Schizophrenia

Trifluoperazine's efficacy in treating schizophrenia stems from its potent antagonism of dopamine D1 and D2 receptors in the brain's mesolimbic and mesocortical pathways.[1] This blockade of dopamine receptors helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][5] In addition to its primary antidopaminergic activity, Trifluoperazine also exhibits antagonist effects on other neurotransmitter receptors, including serotonin (5-HT2), alpha-adrenergic, and histamine (H1) receptors, which may contribute to its overall therapeutic profile and side effects.[5] The drug is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, and has an elimination half-life of approximately 10 to 20 hours.[6]

Quantitative Data for Bioanalytical Methods

Accurate quantification of Trifluoperazine in biological samples is paramount for clinical and research studies. The following tables summarize key parameters for the analysis of Trifluoperazine using a deuterated internal standard.

Table 1: Mass Spectrometry Parameters for Trifluoperazine and Trifluoperazine-d3

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Trifluoperazine408.2113.1Intense mass spectral peaks for Trifluoperazine also observed at m/z 70, 267, and 407.
Trifluoperazine-d3411.2116.1Predicted transitions based on the addition of 3 daltons for the deuterium atoms on the methyl group of the piperazine ring. The fragmentation is expected to be similar to the unlabeled compound.

Disclaimer: The mass spectrometry parameters for Trifluoperazine-d3 are predicted based on the known fragmentation of Trifluoperazine. Experimental verification is recommended.

Table 2: Liquid Chromatography Parameters (Adapted from a method for Trifluoperazine-D8)

ParameterValue
LC ColumnZodiac C18 (50 x 4.6 mm, 3 µm)
Mobile PhaseAcetonitrile, Methanol, and 5mM Ammonium Bicarbonate buffer in water (85:10:5, v/v/v)
Flow Rate0.55 mL/min
Injection Volume10 µL
Column Temperature40°C
Run TimeApproximately 5 minutes

Experimental Protocols

The following is a detailed methodology for the quantification of Trifluoperazine in human plasma using a deuterated internal standard, adapted from a validated method for Trifluoperazine-D8.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of human plasma into a pre-labeled microcentrifuge tube.

  • Add 25 µL of Trifluoperazine-d3 internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds to mix.

  • Add 1.0 mL of tertiary butyl methyl ether as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Inject 10 µL of the prepared sample into the LC-MS/MS system.

  • Perform chromatographic separation using the parameters outlined in Table 2.

  • Detect the analytes using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

  • Use the mass transitions specified in Table 1 for Trifluoperazine and Trifluoperazine-d3.

  • Quantify the concentration of Trifluoperazine by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output plasma Human Plasma Sample add_is Add Trifluoperazine-d3 Internal Standard plasma->add_is lle Liquid-Liquid Extraction (tertiary butyl methyl ether) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms quant Quantification lcms->quant results Concentration of Trifluoperazine quant->results

Bioanalytical Workflow for Trifluoperazine Quantification.

dopamine_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r tfp Trifluoperazine tfp->d2r g_protein Gi/o Protein d2r->g_protein ac Adenylyl Cyclase g_protein->ac camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka response Alleviation of Psychotic Symptoms pka->response

Trifluoperazine's Antagonism of the Dopamine D2 Receptor Signaling Pathway.

References

The Repurposed Antipsychotic: A Technical Guide to the Anticancer Potential of Trifluoperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoperazine (TFP), a phenothiazine derivative traditionally utilized as an antipsychotic agent, has emerged as a compelling candidate for drug repurposing in oncology. A growing body of preclinical evidence demonstrates that TFP and its novel synthetic derivatives exhibit potent anticancer activities across a range of malignancies, including colorectal, breast, lung, pancreatic, and glioblastoma. These compounds exert their effects through multifaceted mechanisms, primarily by inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways integral to tumor progression and survival. This technical guide synthesizes the current understanding of the anticancer applications of TFP derivatives, presenting quantitative data, detailing experimental protocols, and visualizing the complex molecular interactions to support further research and development in this promising area.

Introduction

The strategy of repurposing existing drugs for new therapeutic indications offers significant advantages in terms of reduced development timelines and costs. Trifluoperazine (TFP), an FDA-approved antipsychotic, is known to function as a dopamine receptor antagonist and a calmodulin inhibitor.[1][2][3][4] This inhibitory action on calmodulin, a key calcium-binding protein involved in various cellular processes, is one of the proposed mechanisms for its antitumor effects.[1][2] Extensive research has now illuminated the potential of TFP and its derivatives to be redeployed as anticancer agents, demonstrating efficacy in both in vitro and in vivo models.[1][5][6] This guide provides an in-depth overview of the core findings related to the anticancer properties of these compounds.

Anticancer Activity of Trifluoperazine and Its Derivatives

The cytotoxic and antiproliferative effects of TFP and its synthetic analogs have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of potency.

In Vitro Efficacy

Studies have consistently shown that TFP and its derivatives inhibit the proliferation of a wide array of cancer cells in a dose- and time-dependent manner.[7][8][9] For instance, a synthetic analog of TFP, designated as 3dc, has demonstrated more substantial anticancer effects than the parent compound in non-small cell lung cancer cells.[2] Another derivative, A4, exhibited a higher antiproliferative potency in oral cancer cells compared to TFP.[6]

Table 1: IC50 Values of Trifluoperazine (TFP) in Various Cancer Cell Lines [8]

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)
GlioblastomaU87MG~1048
Colorectal CancerSW62013.948
Colorectal CancerHCT11616.248
Colorectal CancerCT2616.848
Oral CancerHSC-326.65 ± 1.124
Oral CancerCa9-2223.49 ± 1.2624
Pancreatic Ductal AdenocarcinomaMiaPaCa-27.59 - 15.7524
MelanomaH17.2Not Specified
MelanomaH34.1Not Specified
MelanomaMelmet 16.5Not Specified
MelanomaMelmet 55.3Not Specified

Table 2: IC50 Values of TFP Derivatives in Various Cancer Cell Lines

DerivativeCancer TypeCell LineIC50 (µM)Treatment Duration (hours)
A4Oral CancerCa9224.948
3dcGlioblastomaU87MG2.3Not Specified
3ddGlioblastomaU87MG2.2Not Specified
3dcGlioblastomaGBL282.2Not Specified
3ddGlioblastomaGBL282.1Not Specified
3dcNon-Small Cell Lung CancerA549< 548
In Vivo Efficacy

The anticancer effects of TFP have been validated in animal models. In subcutaneous tumor models of colorectal cancer (HCT116 and CT26 cells), TFP significantly suppressed tumor growth.[1] Specifically, growth inhibition rates of 58.4% and 54% were observed in the HCT116 and CT26 models, respectively.[1] Furthermore, a TFP analog, 3dc, was shown to reduce tumor size and increase survival time in a brain xenograft mouse model of glioblastoma.[10] In a non-small cell lung cancer xenograft model, mice treated with TFP or its analog 3dc (at 5 mg/kg/day) also showed inhibited tumor metastasis.[2][3]

Mechanisms of Action

Trifluoperazine derivatives employ a multi-pronged approach to inhibit cancer cell growth, primarily by inducing cell cycle arrest and apoptosis through the modulation of several critical signaling pathways.

Induction of G0/G1 Cell Cycle Arrest

A predominant mechanism of TFP-mediated tumor suppression is the induction of cell cycle arrest at the G0/G1 phase.[1][5][11] This is achieved by altering the expression of key cell cycle regulatory proteins. TFP treatment leads to the downregulation of cyclin-dependent kinases (CDK2 and CDK4) and their regulatory partners, Cyclin D1 and Cyclin E.[1][5][11] Concurrently, TFP upregulates the expression of CDK inhibitors like p21 and p27.[9][11][12] This disruption of the cyclin-CDK complexes prevents the transition from the G1 to the S phase of the cell cycle, thereby halting proliferation.[11]

G1_Cell_Cycle_Arrest cluster_cyclins Cyclin/CDK Complexes cluster_inhibitors CDK Inhibitors TFP Trifluoperazine Derivatives CyclinD1_CDK4 Cyclin D1 / CDK4 TFP->CyclinD1_CDK4 CyclinE_CDK2 Cyclin E / CDK2 TFP->CyclinE_CDK2 p21 p21 TFP->p21 p27 p27 TFP->p27 G1_S_Transition G1 to S Phase Transition CyclinD1_CDK4->G1_S_Transition CyclinE_CDK2->G1_S_Transition p21->CyclinD1_CDK4 p21->CyclinE_CDK2 p27->CyclinD1_CDK4 p27->CyclinE_CDK2 Proliferation Proliferation G1_S_Transition->Proliferation Signaling_Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway TFP Trifluoperazine Derivatives PI3K PI3K TFP->PI3K JNK p-JNK TFP->JNK BetaCatenin β-catenin TFP->BetaCatenin NFkB p-NF-κB TFP->NFkB AKT p-AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK p-ERK Apoptosis Apoptosis JNK->Apoptosis BetaCatenin->Proliferation NFkB->Proliferation Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Culture treatment Treatment with TFP Derivatives start->treatment MTT Cell Viability (MTT) treatment->MTT Flow_Cycle Cell Cycle Analysis treatment->Flow_Cycle Flow_Apoptosis Apoptosis Assay treatment->Flow_Apoptosis WesternBlot Western Blot treatment->WesternBlot IC50_Calc IC50 Determination MTT->IC50_Calc CellCycle_Dist Cell Cycle Distribution Flow_Cycle->CellCycle_Dist Apoptosis_Quant Quantification of Apoptosis Flow_Apoptosis->Apoptosis_Quant Protein_Exp Protein Expression Levels WesternBlot->Protein_Exp end Mechanism Elucidation IC50_Calc->end CellCycle_Dist->end Apoptosis_Quant->end Protein_Exp->end

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Trifluoperazine in Human Plasma using Trifluoperazine-d3 dihydrochloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluoperazine is a typical antipsychotic agent used in the management of schizophrenia and other psychotic disorders. Accurate quantification of Trifluoperazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for bioanalysis.[1][2][3] The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d3 dihydrochloride, is the gold standard for quantitative LC-MS/MS analysis.[4][5] This is because deuterated standards exhibit nearly identical chemical and physical properties to the analyte, co-eluting during chromatography and compensating for variations in sample preparation, matrix effects, and instrument response.[4][6][7]

This document provides a detailed, step-by-step protocol for the quantification of Trifluoperazine in human plasma using Trifluoperazine-d3 dihydrochloride as an internal standard (IS) with an LC-MS/MS system.

Experimental Workflow

The overall experimental workflow for the quantification of Trifluoperazine in human plasma is depicted below.

workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Prepare Analyte Stock (Trifluoperazine) working_standards Prepare Working Standards (Calibration Curve & QCs) stock_analyte->working_standards stock_is Prepare IS Stock (Trifluoperazine-d3) stock_is->working_standards spike_is Spike Plasma with IS working_standards->spike_is plasma_sample Thaw Plasma Samples plasma_sample->spike_is extraction Liquid-Liquid Extraction (e.g., with tert-butyl methyl ether) spike_is->extraction evaporation Evaporate Supernatant extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample into LC-MS/MS System reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Experimental workflow for Trifluoperazine quantification.

Materials and Reagents

  • Trifluoperazine dihydrochloride (Reference Standard)

  • Trifluoperazine-d3 dihydrochloride (Internal Standard)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Tertiary butyl methyl ether (HPLC grade)[8][9]

  • Ammonium bicarbonate (or Formic Acid/Ammonium Formate)

  • Ultrapure water

Step-by-Step Protocol

4.1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Trifluoperazine dihydrochloride and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Trifluoperazine-d3 dihydrochloride and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Working Solution: Dilute the IS stock solution to the desired concentration for spiking into plasma samples.

4.2. Sample Preparation (Liquid-Liquid Extraction) [8][9]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add a specific volume of the internal standard working solution to each plasma sample, calibration standard, and quality control sample.

  • Vortex mix for 30 seconds.

  • Add a precipitating/extraction solvent. A published method uses tertiary butyl methyl ether.[8][9] Add 1 mL of tertiary butyl methyl ether.

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Vortex mix to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may need to be optimized for your specific instrumentation.

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column A C18 column is commonly used, for example, a Zodiac C18 (50 x 4.6 mm, 3 µm).[8][9]
Mobile Phase A mixture of organic solvents and an aqueous buffer. An example is a mixture of acetonitrile, methanol, and 5 mM ammonium bicarbonate in water (e.g., 85:10:5, v/v/v).[8][9] A gradient elution may also be used.
Flow Rate A typical flow rate is around 0.55 mL/min.[8][9]
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Multiple Reaction Monitoring (MRM) Transitions Trifluoperazine: To be determined by infusing a standard solution. A likely precursor ion would be [M+H]+. Trifluoperazine-d3: The precursor ion will be 3 mass units higher than Trifluoperazine. The product ion may be the same or also shifted.

4.4. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both Trifluoperazine and Trifluoperazine-d3 for all samples, calibration standards, and quality controls.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. A correlation coefficient (r²) of >0.99 is desirable.[8][9]

  • Quantification: Determine the concentration of Trifluoperazine in the unknown plasma samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides an example of the quantitative parameters that should be determined and recorded during method validation and sample analysis.

ParameterExample Value/Range
Linearity Range 5 - 1250 pg/mL[8][9]
Correlation Coefficient (r²) > 0.99[8][9]
Retention Time (Trifluoperazine) To be determined empirically
Retention Time (Trifluoperazine-d3) To be determined empirically
MRM Transition (Trifluoperazine) e.g., Precursor ion > Product ion
MRM Transition (Trifluoperazine-d3) e.g., [Precursor+3] > Product ion
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the principle of using a deuterated internal standard in LC-MS/MS for quantitative analysis.

logical_relationship cluster_sample Biological Sample cluster_standard Internal Standard Addition cluster_process Analytical Process (Extraction, LC-MS/MS) cluster_detection MS Detection Analyte Trifluoperazine (Unknown Amount) Process Potential for Analyte Loss & Ionization Variability Analyte->Process IS Trifluoperazine-d3 (Known Amount) IS->Process Analyte_Signal Analyte Signal Process->Analyte_Signal IS_Signal IS Signal Process->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Quantification Quantification Ratio->Quantification Remains Constant, Enabling Accurate Quantification

Caption: Principle of Isotope Dilution using Trifluoperazine-d3.

Conclusion

This protocol outlines a robust and reliable method for the quantification of Trifluoperazine in human plasma using Trifluoperazine-d3 dihydrochloride as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high accuracy and precision, which is essential for regulated bioanalysis and clinical research. The provided parameters should serve as a strong starting point for method development and validation.

References

Application Note: Quantitative Analysis of Trifluoperazine in Plasma by LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of trifluoperazine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.

Introduction

Trifluoperazine is a typical antipsychotic agent used in the management of psychotic disorders. Therapeutic drug monitoring and pharmacokinetic studies require a sensitive, selective, and reliable method for the quantification of trifluoperazine in biological matrices such as plasma. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.[1][2]

This application note describes a validated LC-MS/MS method for the determination of trifluoperazine in human plasma, employing Trifluoperazine-D8 as the internal standard. The method is suitable for clinical and research applications requiring high sensitivity and specificity.

Experimental

Materials and Reagents
  • Trifluoperazine reference standard

  • Trifluoperazine-D8 internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium bicarbonate

  • Tertiary butyl methyl ether

  • Human plasma (drug-free)

  • Purified water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Zodiac C18 (50 x 4.6 mm, 3 µm) or equivalent[3][4]

Liquid Chromatography Conditions
ParameterValue
Column Zodiac C18 (50 x 4.6 mm, 3 µm)[3][4]
Mobile Phase Acetonitrile:Methanol:5 mM Ammonium Bicarbonate in water (85:10:5, v/v/v)[3][4]
Flow Rate 0.55 mL/min[3][4]
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 4 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Trifluoperazine) To be optimized based on instrument
MRM Transition (Trifluoperazine-D8) To be optimized based on instrument
Ion Source Temperature To be optimized based on instrument
Collision Gas Argon

Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of trifluoperazine and Trifluoperazine-D8 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the trifluoperazine stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

  • Spiking: Spike the working standard solutions into drug-free human plasma to obtain calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Plasma Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add the internal standard solution (Trifluoperazine-D8).

  • Vortex the sample briefly.

  • Add 1 mL of tertiary butyl methyl ether as the extraction solvent.[3][4]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

Method Validation Summary

The described method was validated according to the US Food and Drug Administration (USFDA) guidelines.[3][4] The validation parameters are summarized below.

ParameterResult
Linearity Range 5 - 1250 pg/mL[3][4]
Correlation Coefficient (r²) > 0.99[3][4]
Accuracy Within acceptable limits as per USFDA guidelines.[4]
Precision (Intra- and Inter-day) Within acceptable limits as per USFDA guidelines.[4]
Recovery Consistent and reproducible.
Matrix Effect Minimal and compensated by the deuterated internal standard.
Stability Analyte stable under tested conditions (freeze-thaw, short-term, long-term).

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of Trifluoperazine-D8 IS plasma_sample->add_is lle Liquid-Liquid Extraction (tertiary butyl methyl ether) add_is->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Trifluoperazine calibration->quantification

Caption: Workflow for trifluoperazine analysis in plasma.

Conclusion

The LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of trifluoperazine in human plasma. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

References

Method Development for the Simultaneous Estimation of Trifluoperazine, Olanzapine, and Risperidone in Pharmaceutical Formulations by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-001

Abstract

This application note describes a validated, isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of three antipsychotic drugs: trifluoperazine, olanzapine, and risperidone. The method is suitable for the routine quality control analysis of these drugs in combined pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and a phosphate buffer, providing good resolution and symmetrical peak shapes. The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated to be specific, linear, accurate, precise, and robust.

Introduction

Trifluoperazine is a typical antipsychotic of the phenothiazine class, primarily used for the management of schizophrenia.[1] Olanzapine and risperidone are atypical antipsychotics widely prescribed for the treatment of schizophrenia and bipolar disorder.[2][3] As polypharmacy is common in the treatment of psychotic disorders, there is a need for analytical methods that can simultaneously quantify multiple antipsychotics in a single run. This allows for efficient quality control of combination drug products and supports therapeutic drug monitoring. This application note presents a simple, rapid, and reliable RP-HPLC method for the simultaneous estimation of trifluoperazine, olanzapine, and risperidone.

Experimental

Instrumentation

A liquid chromatograph equipped with a UV-Visible detector, autosampler, and column oven was used. Data acquisition and processing were performed using chromatography software.

Chemicals and Reagents

Reference standards of trifluoperazine, olanzapine, and risperidone were of pharmaceutical grade. HPLC grade acetonitrile, potassium dihydrogen phosphate, and orthophosphoric acid were used. High-purity water was used throughout the analysis.

Chromatographic Conditions

The chromatographic separation was performed using the parameters detailed in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with orthophosphoric acid) (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Standard Stock Solutions (100 µg/mL): Accurately weigh 10 mg of each reference standard (trifluoperazine, olanzapine, and risperidone) and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution: From the stock solutions, pipette appropriate volumes into a 10 mL volumetric flask to achieve a final concentration of 10 µg/mL for trifluoperazine, 20 µg/mL for olanzapine, and 15 µg/mL for risperidone, and dilute to volume with the mobile phase.

Sample Preparation (for a hypothetical combined tablet formulation)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of trifluoperazine and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.

Method Validation

The developed method was validated as per ICH guidelines for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Results and Discussion

The developed RP-HPLC method provided good separation of trifluoperazine, olanzapine, and risperidone with retention times of approximately 3.5, 5.2, and 6.8 minutes, respectively. The peak shapes were symmetrical, and the resolution between the peaks was greater than 2.0, indicating a good separation.

Method Validation Summary

The validation results are summarized in the tables below.

Table 2: Linearity and Range

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Trifluoperazine1 - 200.9995
Olanzapine2 - 400.9998
Risperidone1.5 - 300.9996

Table 3: Accuracy (Recovery Studies)

AnalyteConcentration LevelMean Recovery (%)% RSD
Trifluoperazine80%99.80.5
100%100.20.4
120%99.50.6
Olanzapine80%100.50.7
100%99.90.5
120%100.80.4
Risperidone80%99.70.6
100%100.10.3
120%99.40.8

Table 4: Precision

AnalyteIntraday Precision (% RSD, n=6)Interday Precision (% RSD, n=6)
Trifluoperazine0.651.12
Olanzapine0.581.05
Risperidone0.721.25

Table 5: LOD and LOQ

AnalyteLOD (µg/mL)LOQ (µg/mL)
Trifluoperazine0.150.45
Olanzapine0.200.60
Risperidone0.180.54

The robustness of the method was evaluated by making small, deliberate changes to the mobile phase composition, flow rate, and column temperature. The results showed that the method is robust within the tested parameters.

Visualizations

Experimental Workflow

experimental_workflow A Sample Preparation (Standard and Sample Solutions) C Injection of Sample (20 µL) A->C B HPLC System Setup (C18 Column, Mobile Phase, etc.) B->C D Isocratic Elution (1.0 mL/min) C->D Separation E UV Detection at 235 nm D->E F Data Acquisition and Processing E->F G Quantification of Analytes F->G

Figure 1: Experimental workflow for the simultaneous estimation of antipsychotics.
Signaling Pathways of Antipsychotics

signaling_pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signal Signal Transduction D2R->Signal Activates S5HT2AR Serotonin 5-HT2A Receptor Response Therapeutic Effect (Reduction of Psychotic Symptoms) Signal->Response Trifluoperazine Trifluoperazine Trifluoperazine->D2R Antagonist Olanzapine Olanzapine Olanzapine->D2R Antagonist Olanzapine->S5HT2AR Antagonist Risperidone Risperidone Risperidone->D2R Antagonist Risperidone->S5HT2AR Antagonist

Figure 2: Simplified signaling pathway for antipsychotic drugs.

Trifluoperazine, a typical antipsychotic, primarily exerts its therapeutic effect by acting as an antagonist at dopamine D2 receptors in the brain's mesolimbic pathway.[4] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to be caused by excessive dopaminergic activity.[4]

Olanzapine and risperidone are atypical antipsychotics that also act as antagonists at dopamine D2 receptors.[3][5] However, they have a broader receptor binding profile and also exhibit potent antagonism at serotonin 5-HT2A receptors.[3][5] The blockade of 5-HT2A receptors is believed to contribute to their efficacy in treating the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[6][7]

Conclusion

The developed RP-HPLC method is simple, accurate, precise, and robust for the simultaneous determination of trifluoperazine, olanzapine, and risperidone in pharmaceutical dosage forms. The method can be effectively used for routine quality control analysis and to support formulation development studies. The short run time and simple mobile phase make it a cost-effective and efficient analytical tool.

References

Application of Trifluoperazine-d3 dihydrochloride in in vivo microdialysis studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Trifluoperazine-d3 Dihydrochloride in In Vivo Microdialysis Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to In Vivo Microdialysis

In vivo microdialysis is a powerful sampling technique used to measure the concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues.[1][2] This minimally invasive method allows for the continuous monitoring of neurotransmitters, metabolites, and drugs in specific brain regions or other tissues of freely moving animals.[1] The technique involves implanting a small, semi-permeable probe into the target tissue. The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis.

The Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision. Trifluoperazine-d3 dihydrochloride, as a deuterated analog of trifluoperazine, serves as an ideal internal standard for several reasons:

  • Similar Physicochemical Properties: It has nearly identical chromatographic retention time, ionization efficiency, and extraction recovery to the non-labeled trifluoperazine.

  • Mass Difference: The mass difference of 3 Daltons (due to the three deuterium atoms) allows for its clear differentiation from the unlabeled drug by the mass spectrometer, without interfering with the quantification of the analyte.

  • Correction for Matrix Effects and Variability: It effectively compensates for variations in sample preparation, injection volume, and ion suppression or enhancement in the mass spectrometer's ion source.

The use of Trifluoperazine-d3 dihydrochloride is therefore critical for the reliable quantification of trifluoperazine in complex biological matrices like microdialysates.

Pharmacokinetics of Trifluoperazine

Trifluoperazine is a phenothiazine antipsychotic used in the treatment of schizophrenia and anxiety.[3][4][5][6] Its pharmacokinetic profile is characterized by the following:

  • Absorption: Readily absorbed from the gastrointestinal tract, with peak plasma levels reached between 1.5 to 6.0 hours after oral administration.[3]

  • Distribution: High inter-individual variation in bioavailability has been reported.[3]

  • Metabolism: As a phenothiazine, it undergoes hepatic metabolism.

  • Elimination: The elimination half-life can vary significantly among individuals.[7]

Table 1: Summary of Trifluoperazine Pharmacokinetic Parameters

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)1.5 - 6.0 hours[3]
BioavailabilityHigh inter-individual variation[3]
Protein BindingNot specified in the provided results
Elimination Half-life (t½)Wide inter-subject variations[7]

Applications in Neuropharmacology Research

In vivo microdialysis can be employed to investigate the effects of Trifluoperazine on neurotransmitter systems in the brain. As a potent D2 dopamine receptor antagonist, its impact on dopamine and its metabolites (DOPAC and HVA) in brain regions associated with psychosis, such as the striatum and prefrontal cortex, can be monitored.[5][8] This technique can also be used to assess the blood-brain barrier penetration of Trifluoperazine and to correlate its concentration in the brain's extracellular fluid with its behavioral effects.[9]

Experimental Protocols

A Generic Protocol for In Vivo Microdialysis to Assess Brain Extracellular Levels of Trifluoperazine

This protocol provides a general framework for an in vivo microdialysis study in rats to measure the concentration of Trifluoperazine in a specific brain region.

1. Materials and Reagents

  • Trifluoperazine dihydrochloride

  • Trifluoperazine-d3 dihydrochloride (internal standard)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Anesthetic (e.g., isoflurane)

  • Microdialysis probes (e.g., 2 mm active membrane length, 20 kDa MWCO)

  • Syringe pump

  • Fraction collector

  • LC-MS/MS system

2. Animal Preparation and Surgery

  • Male Sprague-Dawley rats (250-300 g) are anesthetized with isoflurane.

  • The animal is placed in a stereotaxic frame.

  • A guide cannula for the microdialysis probe is surgically implanted, targeting the brain region of interest (e.g., striatum or prefrontal cortex), and secured with dental cement.

  • Animals are allowed to recover for at least 48 hours post-surgery.

3. In Vivo Microdialysis Procedure

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • A stabilization period of at least 1-2 hours is allowed to achieve equilibrium.

  • Baseline dialysate samples are collected every 20-30 minutes into vials containing a small volume of antioxidant solution to prevent degradation of analytes.

  • Trifluoperazine is administered to the animal (e.g., intraperitoneally).

  • Dialysate samples are collected for a predetermined period (e.g., 4-6 hours) post-drug administration.

4. Sample Analysis (LC-MS/MS)

  • To each collected dialysate sample, a known concentration of Trifluoperazine-d3 dihydrochloride internal standard is added.

  • The samples are then analyzed by a validated LC-MS/MS method.

  • The concentration of Trifluoperazine in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Acclimatization->Surgery Recovery Post-Surgery Recovery (>48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion & Equilibration Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Trifluoperazine Administration Baseline->Drug_Admin Post_Drug_Collection Post-Dose Sample Collection Drug_Admin->Post_Drug_Collection IS_Addition Addition of Trifluoperazine-d3 (Internal Standard) Post_Drug_Collection->IS_Addition LCMS LC-MS/MS Analysis IS_Addition->LCMS Data_Analysis Data Analysis & Pharmacokinetic Modeling LCMS->Data_Analysis

Caption: Experimental workflow for an in vivo microdialysis study.

G TFP Trifluoperazine D2R Dopamine D2 Receptor TFP->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., altered gene expression, ion channel activity) PKA->Downstream Phosphorylation

Caption: Simplified dopamine D2 receptor signaling pathway and the antagonistic action of Trifluoperazine.

References

Protocol for preparing stock solutions and working standards of Trifluoperazine-d3.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Preparation of Trifluoperazine-d3 Solutions

Introduction

Trifluoperazine-d3 (TFP-d3) is a deuterated analog of Trifluoperazine, a typical phenothiazine antipsychotic. Due to its isotopic labeling, TFP-d3 serves as an ideal internal standard (IS) for the quantification of Trifluoperazine in biological matrices such as plasma and serum using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The use of a stable isotope-labeled internal standard is the preferred method for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision in quantitative bioanalysis.[2]

This document provides a detailed protocol for the preparation of stock solutions and subsequent working standards of Trifluoperazine-d3 dihydrochloride.

Data Presentation

Table 1: Physicochemical Properties of Trifluoperazine-d3 Dihydrochloride
PropertyValueReference
Chemical Name 10-[3-(4-methyl-d3-1-piperazinyl)propyl]-2-(trifluoromethyl)-10H-phenothiazine, dihydrochloride[1]
CAS Number 1432064-02-2[1]
Molecular Formula C₂₁H₂₁D₃F₃N₃S • 2HCl[1]
Formula Weight 483.4 g/mol [1]
Physical Form A solid, white to off-white crystalline powder[1][3]
Purity ≥99% deuterated forms (d₁-d₃)[1]
Table 2: Solubility of Trifluoperazine-d3 Dihydrochloride
SolventSolubilityNotes
DMSO Slightly solubleSuitable for high-concentration stock solutions.[1]
Methanol Slightly solubleA common solvent for stock and intermediate solutions in LC-MS workflows.[1]
Ethanol Soluble (5 mg/mL for unlabeled form)Can be used as an alternative to methanol.[3]
Water Slightly solubleAqueous solutions are prone to oxidation.[1][4]

Experimental Protocols

Materials and Equipment
  • Trifluoperazine-d3 dihydrochloride solid

  • High-purity solvents (LC-MS grade): Dimethyl sulfoxide (DMSO), Methanol

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes (P1000, P200, P20)

  • Vortex mixer

  • Sonicator bath

  • Amber glass vials or cryovials for storage

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Safety Precautions
  • Handle Trifluoperazine-d3 as a potentially hazardous compound.

  • Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid inhalation, ingestion, or direct skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Protocol for Preparing a 1 mg/mL Primary Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution, a common starting concentration for bioanalytical standards.

  • Tare the Balance: Place a clean weighing vessel (e.g., weigh paper or a small vial) on the analytical balance and tare it.

  • Weigh the Compound: Accurately weigh approximately 1 mg of Trifluoperazine-d3 dihydrochloride. Record the exact weight.

  • Dissolution:

    • Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.

    • Add approximately 0.7 mL of LC-MS grade Methanol (or DMSO).

    • Vortex and sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

  • Final Volume Adjustment: Add the same solvent to the flask up to the 1 mL mark. Invert the flask several times to ensure homogeneity.

  • Transfer and Storage: Transfer the stock solution into a clearly labeled amber glass vial. Store at -20°C for long-term stability.[1]

Table 3: Example Calculation for 1 mg/mL Stock Solution
ParameterValue
Target Concentration 1.0 mg/mL
Desired Volume 1.0 mL
Mass to Weigh 1.0 mg
Solvent LC-MS Grade Methanol
Final Concentration (example) 1.05 mg / 1.0 mL = 1.05 mg/mL
(based on actual weight)
Protocol for Preparing Working Standards via Serial Dilution

Working standards are prepared by serially diluting the primary stock solution. The final concentrations should be relevant to the expected range of the analytical method. For many LC-MS/MS applications, final internal standard concentrations are in the low ng/mL range.[5][6]

  • Prepare Intermediate Stock (e.g., 10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.

    • Dilute to the mark with Methanol. This creates a 100-fold dilution, resulting in a 10 µg/mL (10,000 ng/mL) intermediate solution.

  • Prepare a Second Intermediate Stock (e.g., 100 ng/mL):

    • Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask.

    • Dilute to the mark with a solvent compatible with your analytical mobile phase (e.g., 50:50 Methanol:Water). This creates another 100-fold dilution, resulting in a 100 ng/mL solution.

  • Prepare Final Working Standard (e.g., 5 ng/mL):

    • The final working standard is typically prepared by spiking a small volume of an intermediate solution into a larger volume of the biological matrix or a calibration standard. For example, to achieve a 5 ng/mL final concentration in a 100 µL sample, you would add 5 µL of the 100 ng/mL intermediate solution.

Table 4: Example Serial Dilution Scheme
Solution NameStock UsedVolume of StockDilution Solvent & VolumeFinal Concentration
Primary Stock N/A (Solid)1.0 mgMethanol (1.0 mL)1.0 mg/mL
Intermediate Stock 1 Primary Stock10 µLMethanol (990 µL)10 µg/mL
Intermediate Stock 2 Intermediate Stock 110 µL50:50 MeOH:H₂O (990 µL)100 ng/mL
Final Working IS Intermediate Stock 25 µLIn 95 µL of sample/blank5 ng/mL

Storage and Stability

  • Solid Compound: Store Trifluoperazine-d3 dihydrochloride solid at -20°C in a desiccator. The solid form is stable for at least 4 years under these conditions.[1]

  • Stock Solutions: Store stock solutions prepared in organic solvents like Methanol or DMSO at -20°C in tightly sealed amber vials to protect from light.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Aqueous Solutions: Trifluoperazine is susceptible to oxidation in aqueous solutions.[4] Therefore, working standards prepared in aqueous matrices should be made fresh daily. A change in color to a yellowish or pinkish hue indicates potential degradation.[7]

Mandatory Visualization

G solid Trifluoperazine-d3 Solid Compound weigh Weigh ~1 mg solid->weigh dissolve Dissolve in 1 mL Methanol/DMSO weigh->dissolve stock Primary Stock 1 mg/mL dissolve->stock dilute1 Dilute 1:100 (10 µL in 1 mL) stock->dilute1 storage Store at -20°C Protect from Light stock->storage intermediate1 Intermediate Stock 10 µg/mL dilute1->intermediate1 dilute2 Dilute 1:100 (10 µL in 1 mL) intermediate1->dilute2 intermediate1->storage intermediate2 Working Stock 100 ng/mL dilute2->intermediate2 spike Spike into Sample (e.g., 5 µL in 100 µL) intermediate2->spike intermediate2->storage final Final Working Standard (e.g., 5 ng/mL) spike->final

Caption: Workflow for preparing Trifluoperazine-d3 stock and working solutions.

References

Application Notes and Protocols: Trifluoperazine-d3 Dihydrochloride in Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available scientific literature describing the use of Trifluoperazine-d3 dihydrochloride as a positron emission tomography (PET) imaging agent. The following application notes and protocols are therefore hypothetical and have been constructed based on the known pharmacological properties of Trifluoperazine and established methodologies for similar dopamine D2 receptor PET radioligands. This document is intended to serve as a conceptual guide for researchers and drug development professionals interested in the potential development of a Trifluoperazine-based PET tracer.

Application Notes

Introduction

Trifluoperazine is a typical antipsychotic of the phenothiazine class, primarily indicated for the treatment of schizophrenia.[1][2] Its therapeutic mechanism of action is principally attributed to its potent antagonism of the dopamine D2 receptor.[1] Trifluoperazine exhibits high affinity for the D2 receptor, with a reported dissociation constant (Kd) of 0.96 nM. This high affinity makes it a theoretical candidate for development as a PET radioligand for imaging D2 receptor density and occupancy in the brain. The deuterated form, Trifluoperazine-d3 dihydrochloride, could potentially offer altered metabolic stability, which might be advantageous for an imaging agent. A radiolabeled version, for instance with Carbon-11 ([¹¹C]), could allow for the in vivo quantification of D2 receptors, which is crucial in neuroscience research and the development of novel antipsychotic drugs.[3]

Rationale for Use in PET Imaging
  • High Affinity and Selectivity: Trifluoperazine's high affinity for the D2 receptor suggests that a radiolabeled version could provide a good signal-to-noise ratio for imaging.[4]

  • Blood-Brain Barrier Penetration: As a centrally acting drug, Trifluoperazine readily crosses the blood-brain barrier, a prerequisite for a brain imaging agent.

  • Established Pharmacology: The extensive clinical use and research on Trifluoperazine provide a solid foundation of its pharmacokinetics and pharmacodynamics.[1]

  • Potential for Deuteration: The use of Trifluoperazine-d3 could potentially reduce the rate of metabolism, leading to improved imaging characteristics of a corresponding radiotracer.

Potential Applications
  • Neuroreceptor Occupancy Studies: A [¹¹C]Trifluoperazine-d3 PET tracer could be used to measure the D2 receptor occupancy of new antipsychotic drug candidates, helping to determine appropriate dosing in clinical trials.

  • Schizophrenia Research: It could be applied to study alterations in D2 receptor density and distribution in patients with schizophrenia and other psychotic disorders.

  • Drug Development: As a research tool, it could aid in the preclinical and clinical development of novel central nervous system (CNS) drugs targeting the dopaminergic system.

Quantitative Data

The following tables summarize the known binding affinities of non-radiolabeled Trifluoperazine and hypothetical parameters for a potential [¹¹C]Trifluoperazine-d3 PET tracer.

Table 1: In Vitro Receptor Binding Profile of Trifluoperazine

ReceptorBinding Affinity (Ki, nM)
Dopamine D20.96 (Kd)
Dopamine D444 (Kd)
Serotonin 5-HT2A135 (Kd)
Adrenergic α1A24
Adrenergic α2A653
Adrenergic α2B163
Adrenergic α2C391

Data sourced from Cayman Chemical product information sheet.[4]

Table 2: Hypothetical Characteristics of [¹¹C]Trifluoperazine-d3

ParameterHypothetical Value
Radiochemical Purity>95%
Molar Activity>37 GBq/µmol (>1000 Ci/mmol) at end of synthesis
Radiochemical Yield10-20% (from [¹¹C]CH₃I)
Synthesis Time30-40 minutes
Brain Uptake (Peak SUV)2-4
Specific Binding Ratio (Striatum/Cerebellum)3-5

Experimental Protocols (Hypothetical)

Radiosynthesis of [¹¹C]Trifluoperazine-d3

This hypothetical protocol is based on the N-alkylation of a suitable precursor with a [¹¹C]methylating agent.

Precursor: Desmethyl-Trifluoperazine-d3.

Radiolabeling Agent: [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf).

Procedure:

  • Production of [¹¹C]CH₄: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction and is subsequently converted to [¹¹C]CH₄.

  • Synthesis of [¹¹C]CH₃I: [¹¹C]CH₄ is reacted with iodine in a gas phase reaction to produce [¹¹C]CH₃I.

  • Radiolabeling Reaction: [¹¹C]CH₃I is trapped in a solution of the desmethyl-Trifluoperazine-d3 precursor (approx. 0.5-1.0 mg) in a suitable solvent (e.g., DMF or DMSO) with a base (e.g., NaOH or K₂CO₃). The reaction mixture is heated at 80-100°C for 5-10 minutes.

  • Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate [¹¹C]Trifluoperazine-d3 from the precursor and other reactants.

  • Formulation: The collected HPLC fraction containing the radiotracer is reformulated into a sterile, injectable solution (e.g., saline with 10% ethanol) for in vivo use.

  • Quality Control: The final product is tested for radiochemical purity, molar activity, residual solvents, and sterility before administration.

In Vitro Autoradiography

Objective: To determine the in vitro binding characteristics of [¹¹C]Trifluoperazine-d3 in brain tissue.

Materials:

  • Cryostat-sectioned brain slices (e.g., rat, monkey, or human) (10-20 µm).

  • [¹¹C]Trifluoperazine-d3.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding displacer (e.g., 10 µM haloperidol or unlabeled Trifluoperazine).

  • Phosphor imaging plates or digital autoradiography system.

Procedure:

  • Brain sections are pre-incubated in buffer to rehydrate.

  • Sections are then incubated with varying concentrations of [¹¹C]Trifluoperazine-d3 (for saturation studies) or a single concentration (for displacement studies) at room temperature for 60-90 minutes.

  • For non-specific binding determination, a parallel set of sections is incubated in the presence of the displacer.

  • Following incubation, sections are washed in ice-cold buffer to remove unbound radioligand.

  • The dried sections are apposed to a phosphor imaging plate or imaged with a digital autoradiography system.

  • The resulting images are analyzed to quantify the binding density in different brain regions (e.g., striatum, cortex, cerebellum).

In Vivo PET Imaging in Non-Human Primates

Objective: To evaluate the in vivo pharmacokinetics and brain distribution of [¹¹C]Trifluoperazine-d3.

Procedure:

  • Anesthetize a non-human primate (e.g., rhesus macaque) and position it in the PET scanner.

  • Perform a transmission scan for attenuation correction.

  • Administer a bolus intravenous injection of [¹¹C]Trifluoperazine-d3 (e.g., 150-200 MBq).

  • Acquire dynamic PET data for 90-120 minutes post-injection.

  • Arterial blood sampling may be performed to obtain an arterial input function for kinetic modeling.

  • To assess specificity, a baseline scan can be followed by a blocking scan where a D2 receptor antagonist (e.g., unlabeled Trifluoperazine or raclopride) is administered prior to the radiotracer.

  • Reconstruct PET images and co-register with an anatomical MRI scan.

  • Analyze the data by drawing regions of interest (ROIs) on brain areas rich in D2 receptors (e.g., putamen, caudate) and a reference region with low D2 receptor density (e.g., cerebellum).

  • Calculate time-activity curves (TACs) and derive outcome measures such as Standardized Uptake Value (SUV) or binding potential (BP_ND) using appropriate kinetic models.

Visualizations

Dopamine_D2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor (Gi/o-coupled) Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits IonChannels Ion Channels (e.g., GIRK) D2R->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (Decreased Excitability) PKA->CellularResponse IonChannels->CellularResponse Trifluoperazine Trifluoperazine-d3 Trifluoperazine->D2R Antagonizes

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Trifluoperazine.

PET_Experimental_Workflow cluster_synthesis Radiosynthesis of [11C]Trifluoperazine-d3 cluster_imaging In Vivo PET Imaging cluster_qc Quality Control Cyclotron Cyclotron (11CO2 Production) Methylation [11C]CH3I Synthesis Cyclotron->Methylation Labeling N-methylation of Precursor Methylation->Labeling HPLC HPLC Purification Labeling->HPLC Formulation Formulation HPLC->Formulation QC Purity, Molar Activity, Sterility Formulation->QC Injection IV Injection of Radiotracer PETScan Dynamic PET Scan (90-120 min) Injection->PETScan DataAnalysis Image Reconstruction & Data Analysis PETScan->DataAnalysis QC->Injection

Caption: Hypothetical workflow for the synthesis and in vivo PET imaging of [¹¹C]Trifluoperazine-d3.

References

Application Notes and Protocols for Bioanalytical Method Validation of Trifluoperazine using Trifluoperazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine is a typical antipsychotic agent of the phenothiazine class used in the management of psychotic disorders. Accurate and reliable quantification of trifluoperazine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed application note and protocol for the validation of a bioanalytical method for the determination of trifluoperazine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Trifluoperazine-d3, to ensure high accuracy and precision.

The validation of this method has been designed to meet the rigorous requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The subsequent sections detail the experimental procedures, validation parameters, and data presentation.

Experimental Protocols

Materials and Reagents
  • Analytes: Trifluoperazine hydrochloride (Reference Standard), Trifluoperazine-d3 (Internal Standard)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (AR grade)

    • Water (Milli-Q or equivalent)

    • Human plasma (with K2-EDTA as anticoagulant)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients and pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve trifluoperazine and Trifluoperazine-d3 in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Solutions:

    • Prepare serial dilutions of the trifluoperazine stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) working solutions.

    • Prepare a working solution of Trifluoperazine-d3 (Internal Standard, IS) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Trifluoperazine-d3 internal standard working solution to each tube (except for the blank matrix).

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a new set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Conditions:

    • Column: C18 (50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 80% B

      • 2.5-3.0 min: 80% B

      • 3.1-4.0 min: 20% B (re-equilibration)

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Trifluoperazine: m/z 408.2 → 113.1

      • Trifluoperazine-d3: m/z 411.2 → 113.1

    • Ion Source Parameters: Optimized for the specific instrument (e.g., spray voltage, source temperature, gas flows).

Bioanalytical Method Validation

The method was validated according to the FDA and ICH guidelines for bioanalytical method validation. The following parameters were assessed:

Selectivity and Specificity

Selectivity was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of trifluoperazine and the internal standard.

Linearity and Range

The linearity of the method was determined by analyzing a series of calibration standards in duplicate over a concentration range of 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Matrix Effect

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples with the peak response of the analyte in a neat solution at the LQC and HQC levels.

Recovery

The extraction recovery of trifluoperazine was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at LQC, MQC, and HQC levels.

Stability

The stability of trifluoperazine in plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Data Presentation

The following tables summarize the quantitative data from the bioanalytical method validation. Please note that the data presented here is illustrative of a typical validated method, as specific data from a single comprehensive report using Trifluoperazine-d3 was not publicly accessible.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.1 - 100 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x²

Table 2: Intra-Day and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ0.198.56.299.17.5
LQC0.3101.24.8100.55.9
MQC1099.83.5100.14.2
HQC80100.52.9100.93.8
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%CV) ≤ 15% (≤ 20% for LLOQ)

Table 3: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Matrix FactorIS Normalized Matrix FactorRecovery (%)
LQC0.30.981.0185.2
HQC801.020.9987.5
Acceptance Criteria: IS Normalized Matrix Factor %CV ≤ 15%

Table 4: Stability Data

Stability ConditionDurationQC LevelAccuracy (%)
Bench-Top8 hours at RTLQC & HQC95.8 - 102.3
Freeze-Thaw3 cyclesLQC & HQC97.1 - 101.5
Long-Term30 days at -80°CLQC & HQC98.2 - 103.1
Acceptance Criteria: Mean concentration within ±15% of the nominal concentration.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (100 µL) p2 Add IS (Trifluoperazine-d3) p1->p2 p3 Add MTBE (500 µL) p2->p3 p4 Vortex (5 min) p3->p4 p5 Centrifuge (10,000 rpm, 5 min) p4->p5 p6 Transfer Organic Layer p5->p6 p7 Evaporate to Dryness (N2, 40°C) p6->p7 p8 Reconstitute in Mobile Phase p7->p8 a1 Inject into HPLC p8->a1 a2 Chromatographic Separation (C18) a1->a2 a3 ESI+ Ionization a2->a3 a4 Mass Spectrometry (MRM) a3->a4 a5 Data Acquisition & Processing a4->a5 G cluster_params Validation Parameters start Method Development validation Method Validation start->validation selectivity Selectivity validation->selectivity linearity Linearity & Range validation->linearity accuracy_precision Accuracy & Precision validation->accuracy_precision matrix_effect Matrix Effect validation->matrix_effect recovery Recovery validation->recovery stability Stability validation->stability report Validation Report selectivity->report linearity->report accuracy_precision->report matrix_effect->report recovery->report stability->report

Application of Trifluoperazine-d3 in studying drug metabolism and pharmacokinetics (DMPK).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine is a typical antipsychotic of the phenothiazine class used in the management of schizophrenia and other psychotic disorders. A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is crucial for effective and safe therapeutic use. Stable isotope-labeled internal standards (SIL-IS), such as Trifluoperazine-d3, are indispensable tools in modern bioanalysis, offering unparalleled accuracy and precision in quantifying drug concentrations in complex biological matrices. The use of a deuterated internal standard like Trifluoperazine-d3 is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.

This document provides detailed application notes and experimental protocols for the utilization of Trifluoperazine-d3 in DMPK studies.

Application Notes

The primary application of Trifluoperazine-d3 is as an internal standard in the quantitative analysis of Trifluoperazine in biological samples. Its chemical structure is identical to Trifluoperazine, with the exception of three hydrogen atoms being replaced by deuterium. This mass difference allows for its distinction by a mass spectrometer, while its physicochemical properties remain nearly identical to the unlabeled drug.

Advantages of Using Trifluoperazine-d3 as an Internal Standard:

  • Correction for Matrix Effects: Biological samples can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since Trifluoperazine-d3 co-elutes with Trifluoperazine, it experiences the same matrix effects, allowing for accurate normalization of the signal.

  • Compensation for Sample Preparation Variability: Trifluoperazine-d3 accounts for any loss of analyte during sample processing steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the bioanalytical method, which is critical for reliable pharmacokinetic parameter estimation.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for the Quantification of Trifluoperazine in Human Plasma using a Deuterated Internal Standard.[1]
Validation ParameterResult
Linearity Range5–1,250 pg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 pg/mL
Intra-day Precision (%CV)
LLOQ QC (5 pg/mL)4.8
Low QC (15 pg/mL)3.5
Medium QC (600 pg/mL)2.9
High QC (1000 pg/mL)3.1
Intra-day Accuracy (%)
LLOQ QC (5 pg/mL)104.0
Low QC (15 pg/mL)102.7
Medium QC (600 pg/mL)98.5
High QC (1000 pg/mL)101.2
Inter-day Precision (%CV)
LLOQ QC (5 pg/mL)5.3
Low QC (15 pg/mL)4.1
Medium QC (600 pg/mL)3.2
High QC (1000 pg/mL)3.5
Inter-day Accuracy (%)
LLOQ QC (5 pg/mL)102.0
Low QC (15 pg/mL)101.3
Medium QC (600 pg/mL)99.3
High QC (1000 pg/mL)100.8
Table 2: Pharmacokinetic Parameters of Trifluoperazine in Rats Following a Single Oral Dose.
ParameterValue
Dose 0.35 mg/kg p.o.
Tmax (hours) Not specified
Cmax Not specified
Metabolism Extensive hepatic metabolism
Primary Metabolites Trifluoperazine sulfoxide (TFP-SO), 7-hydroxytrifluoperazine, desmethyltrifluoperazine
Excretion Primarily in feces (via bile), with a smaller portion in urine (around 6%)[1]

Experimental Protocols

Bioanalytical Method for Trifluoperazine in Plasma using LC-MS/MS

This protocol is adapted from a validated method for the quantification of Trifluoperazine in human plasma using a deuterated internal standard.[2]

a. Materials and Reagents:

  • Trifluoperazine reference standard

  • Trifluoperazine-d3 internal standard

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium bicarbonate

  • Tertiary butyl methyl ether

  • Water (deionized or HPLC grade)

b. Stock and Working Solutions:

  • Prepare stock solutions of Trifluoperazine and Trifluoperazine-d3 in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Trifluoperazine stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of Trifluoperazine-d3 at a suitable concentration (e.g., 100 ng/mL) in the appropriate solvent.

c. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 25 µL of the Trifluoperazine-d3 internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of tertiary butyl methyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

d. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Zodiac C18 (50 x 4.6 mm, 3 µm) or equivalent

  • Mobile Phase: Acetonitrile, methanol, and 5mM ammonium bicarbonate buffer in water (85:10:5, v/v/v)[2]

  • Flow Rate: 0.55 mL/min[2]

  • Injection Volume: 10 µL

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Trifluoperazine: To be determined based on instrument optimization

    • Trifluoperazine-d3: To be determined based on instrument optimization

In Vitro Metabolic Stability Assay in Human Liver Microsomes

a. Materials and Reagents:

  • Trifluoperazine

  • Trifluoperazine-d3

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

b. Procedure:

  • Prepare a working solution of Trifluoperazine in a suitable solvent (e.g., methanol or DMSO) and dilute it with phosphate buffer to the final desired concentration (e.g., 1 µM).

  • Prepare a quenching solution of ice-cold acetonitrile containing Trifluoperazine-d3 at a fixed concentration.

  • In a 96-well plate, add the HLM suspension and the Trifluoperazine working solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing the ice-cold acetonitrile with Trifluoperazine-d3 to terminate the reaction and precipitate proteins.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

c. Data Analysis:

  • Quantify the remaining Trifluoperazine concentration at each time point using the LC-MS/MS method described above.

  • Plot the natural logarithm of the percentage of Trifluoperazine remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Visualizations

DMPK_Workflow_with_Deuterated_Standard cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with Trifluoperazine-d3 (IS) Biological_Sample->Spiking Extraction Extraction (e.g., LLE, SPE, PPT) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Quantification Quantification (Analyte/IS Ratio) LC_MS_MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Bioanalytical workflow for DMPK studies using Trifluoperazine-d3.

Trifluoperazine_Metabolism cluster_phase1 Phase I Metabolism (Primarily CYP2D6) Trifluoperazine Trifluoperazine N_Demethylation N-Demethylation Trifluoperazine->N_Demethylation Sulfoxidation Sulfoxidation Trifluoperazine->Sulfoxidation Hydroxylation 7-Hydroxylation Trifluoperazine->Hydroxylation N_Oxidation N-Oxidation Trifluoperazine->N_Oxidation Desmethyl_TFP Desmethyltrifluoperazine N_Demethylation->Desmethyl_TFP TFP_Sulfoxide Trifluoperazine Sulfoxide Sulfoxidation->TFP_Sulfoxide Hydroxy_TFP 7-Hydroxytrifluoperazine Hydroxylation->Hydroxy_TFP TFP_N_Oxide Trifluoperazine N-Oxide N_Oxidation->TFP_N_Oxide

Caption: Major metabolic pathways of Trifluoperazine.

Trifluoperazine_MoA Trifluoperazine Trifluoperazine D2_Receptor Dopamine D2 Receptor Trifluoperazine->D2_Receptor Antagonism Calmodulin Calmodulin Trifluoperazine->Calmodulin Inhibition Dopaminergic_Signaling Dopaminergic Neurotransmission D2_Receptor->Dopaminergic_Signaling CaM_Signaling Ca2+/Calmodulin-Dependent Signaling Pathways Calmodulin->CaM_Signaling Therapeutic_Effect Antipsychotic Effect Dopaminergic_Signaling->Therapeutic_Effect CaM_Signaling->Therapeutic_Effect

Caption: Simplified signaling pathways related to Trifluoperazine's mechanism of action.

References

Application Notes and Protocols for Trifluoperazine-d3 in Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Trifluoperazine-d3 in receptor occupancy studies in animal models. The focus is on leveraging this stable isotope-labeled compound for accurate quantification of Trifluoperazine in biological matrices, a critical aspect of establishing the relationship between drug concentration and target engagement.

Introduction

Trifluoperazine is a typical antipsychotic agent that primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors.[1] It is also known to interact with other receptors, including serotonin 5-HT2A receptors.[1] Understanding the relationship between the dose of Trifluoperazine, its concentration in the central nervous system, and the extent of D2 receptor occupancy is crucial for optimizing dosing strategies and predicting both efficacy and potential side effects, such as extrapyramidal symptoms.[2][3]

Trifluoperazine-d3, a deuterated analog of Trifluoperazine, serves as an ideal internal standard for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Trifluoperazine, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring highly accurate and precise quantification of the unlabeled drug in plasma and brain tissue.

Core Concepts in Receptor Occupancy Studies

Receptor occupancy (RO) studies are fundamental in drug development to:

  • Establish a relationship between drug dose, plasma/brain concentration, and target engagement.

  • Inform dose selection for clinical trials.

  • Understand the therapeutic window of a drug candidate.

  • Provide insights into the mechanism of action.

A common method to determine D2 receptor occupancy involves administering the drug of interest (e.g., Trifluoperazine) and then measuring the displacement of a radiolabeled ligand that specifically binds to D2 receptors using Positron Emission Tomography (PET).[2] Alternatively, ex vivo binding assays can be performed on brain tissue. In both approaches, accurate measurement of the drug concentration in plasma and brain at the time of the imaging or tissue collection is paramount, and this is where Trifluoperazine-d3 plays a crucial role.

Experimental Protocols

Protocol 1: Pharmacokinetic and Brain Penetration Study in Rodents

This protocol outlines the procedures for determining the pharmacokinetic profile and brain penetration of Trifluoperazine in rodents, using Trifluoperazine-d3 as an internal standard.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[4]

2. Drug Formulation and Administration:

  • Trifluoperazine Formulation: Prepare a solution of Trifluoperazine in a suitable vehicle (e.g., saline, propylene glycol).[5]

  • Dosing: Administer Trifluoperazine via a relevant route (e.g., subcutaneous, intraperitoneal, or oral). A dose of 3 mg/kg has been used in mice for behavioral studies and can serve as a starting point.[1] A dose-response study is recommended.

3. Sample Collection:

  • Time Points: Collect blood and brain samples at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • Blood Collection: Collect blood via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

  • Brain Tissue Collection: Euthanize animals at the designated time points, perfuse with saline, and rapidly dissect the brain. The striatum is a key region for D2 receptor studies.[5] Store brain tissue at -80°C.

4. Sample Preparation for LC-MS/MS Analysis:

  • Plasma:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a known concentration of Trifluoperazine-d3 solution (internal standard).

    • Perform protein precipitation by adding acetonitrile.[6]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

  • Brain Tissue:

    • Weigh the brain tissue and homogenize it in a suitable buffer.

    • Take an aliquot of the homogenate and add a known concentration of Trifluoperazine-d3 solution.

    • Perform liquid-liquid extraction using a solvent like tertiary butyl methyl ether.[8][9]

    • Separate the organic layer, evaporate to dryness, and reconstitute in the mobile phase.

5. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 3 µm) with a gradient elution of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium bicarbonate).[8][9]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Use electrospray ionization in positive mode (ESI+).[6]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Trifluoperazine and Trifluoperazine-d3.

Protocol 2: In Vivo D2 Receptor Occupancy Study using PET Imaging

This protocol describes a PET imaging study to determine D2 receptor occupancy by Trifluoperazine.

1. Animal Model and Preparation:

  • Species: Larger animal models such as non-human primates or swine are often preferred for PET imaging due to brain size, but rodent imaging is also feasible with dedicated small-animal scanners.[10][11]

  • Anesthesia: Anesthetize the animal for the duration of the scan, typically with isoflurane.[4][12] Monitor vital signs throughout the procedure.

2. Study Design:

  • Baseline Scan: Perform a PET scan with a D2 receptor radioligand (e.g., [11C]raclopride) to determine baseline receptor availability.

  • Drug Administration: Administer a single dose of Trifluoperazine.

  • Occupancy Scan: After a predetermined time to allow for drug distribution, perform a second PET scan with the same radioligand to measure the displaced binding.

3. PET Imaging Protocol:

  • Radiotracer Injection: Inject a bolus of the D2 radioligand intravenously.[12]

  • Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes.[4][12]

  • CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.[12]

  • Blood Sampling: If kinetic modeling is planned, arterial blood sampling may be required to measure the radioligand concentration in plasma.

4. Data Analysis:

  • Image Reconstruction and Analysis: Reconstruct the PET images and co-register them with the anatomical CT or MRI images.

  • Time-Activity Curves: Generate time-activity curves for regions of interest, particularly the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, used as a reference region).

  • Receptor Occupancy Calculation: Calculate the D2 receptor occupancy as the percentage reduction in the binding potential of the radioligand in the striatum after Trifluoperazine administration compared to the baseline scan.

5. Correlation with Pharmacokinetics:

  • Collect plasma samples during the PET scan to measure Trifluoperazine concentrations using the LC-MS/MS method described in Protocol 1, with Trifluoperazine-d3 as the internal standard.

  • Correlate the plasma and estimated brain concentrations of Trifluoperazine with the observed D2 receptor occupancy.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables.

Table 1: Pharmacokinetic Parameters of Trifluoperazine in Rats

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Brain/Plasma Ratio at Tmax
TrifluoperazineSubcutaneous3
Intraperitoneal3
Oral3

Table 2: D2 Receptor Occupancy and Plasma Concentrations of Trifluoperazine

Dose (mg/kg)Time Post-Dose (h)Plasma Concentration (ng/mL)Striatal D2 Receptor Occupancy (%)
12
32
102
31
34
38

Visualizations

Signaling Pathway

Trifluoperazine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Signal Downstream Signaling D2R->Signal Inhibition HT2AR Serotonin 5-HT2A Receptor HT2AR->Signal Modulation Trifluoperazine Trifluoperazine Trifluoperazine->D2R Antagonism Trifluoperazine->HT2AR Antagonism Serotonin Serotonin Serotonin->HT2AR

Caption: Trifluoperazine's primary mechanism of action.

Experimental Workflow for PK and Receptor Occupancy

PK_RO_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_imaging_phase PET Imaging Phase (Optional) cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Dosing Administer Trifluoperazine Animal_Model->Dosing Sample_Collection Collect Blood and Brain at Timed Intervals Dosing->Sample_Collection PET_Scan Perform D2 Radioligand PET Scan Dosing->PET_Scan Sample_Prep Prepare Plasma and Brain Homogenate Sample_Collection->Sample_Prep Add_IS Spike with Trifluoperazine-d3 (Internal Standard) Sample_Prep->Add_IS LCMS LC-MS/MS Analysis Add_IS->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis RO_Calc Calculate Receptor Occupancy PET_Scan->RO_Calc PKPD_Analysis PK/PD Correlation (Concentration vs. Occupancy) RO_Calc->PKPD_Analysis PK_Analysis->PKPD_Analysis

Caption: Workflow for a combined PK and RO study.

Logical Relationship of Key Parameters

Logical_Relationship Dose Trifluoperazine Dose Plasma_Conc Plasma Concentration (Measured using TFP-d3 as IS) Dose->Plasma_Conc Brain_Conc Brain Concentration Plasma_Conc->Brain_Conc RO D2 Receptor Occupancy Brain_Conc->RO Efficacy Therapeutic Efficacy RO->Efficacy Optimal Range (e.g., 65-80%) Side_Effects Side Effects (EPS) RO->Side_Effects High Occupancy (>80%)

Caption: Relationship between dose, concentration, and effect.

References

Application Notes and Protocols for Trifluoperazine-d3 Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the preparation of biological samples containing Trifluoperazine-d3 (TFP-d3), a deuterated internal standard commonly used in the quantitative analysis of Trifluoperazine (TFP). These guidelines are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioequivalence studies.

Introduction

Accurate quantification of Trifluoperazine in biological matrices is crucial for understanding its pharmacological profile. The use of a stable isotope-labeled internal standard like Trifluoperazine-d3 is essential for correcting matrix effects and variabilities in sample processing and instrument response. The choice of sample preparation technique is critical to ensure high recovery, minimize interferences, and achieve the required sensitivity and reproducibility. This document outlines three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), complete with detailed protocols and comparative data.

Data Presentation: Quantitative Summary

The following table summarizes the quantitative performance of different sample preparation methods for Trifluoperazine analysis. While the data may not specifically be for Trifluoperazine-d3, it provides a strong indication of the expected performance when analyzing Trifluoperazine with its deuterated internal standard.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE) - Molecularly Imprinted Polymer (MIP)
Biological Matrix Human PlasmaHuman Serum & Urine
Linearity Range 5 - 1250 pg/mL[1][2]Not explicitly stated for linearity, but detection limits are provided.
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 5 pg/mL.Serum: 0.15 µg/L, Urine: 0.06 µg/L[3][4]
Lower Limit of Quantification (LLOQ) 5 pg/mL[1][2]Serum: 0.4 µg/L, Urine: 0.2 µg/L[3][4]
Recovery > 96%Serum: > 92%, Urine: > 93%[4]
Internal Standard Trifluoperazine-D8[1][2]Not explicitly used in the cited study, but TFP-d3 is suitable.
Analytical Method LC-MS/MS[1][2]HPLC[4]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the quantification of Trifluoperazine in human plasma.[1][2]

Objective: To extract Trifluoperazine and Trifluoperazine-d3 from human plasma with high recovery and minimal matrix effects.

Materials:

  • Human plasma samples

  • Trifluoperazine-d3 internal standard solution

  • Tertiary butyl methyl ether (MTBE)

  • Ammonium bicarbonate buffer (5 mM in water)

  • Acetonitrile

  • Methanol

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Spike with an appropriate amount of Trifluoperazine-d3 internal standard solution.

  • Add 2.5 mL of tertiary butyl methyl ether (MTBE).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Methanol:5 mM Ammonium Bicarbonate buffer, 85:10:5, v/v/v).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) using Molecularly Imprinted Polymers (MIPs) for Human Serum and Urine

This protocol is based on a method developed for the selective extraction of Trifluoperazine from biological fluids using a novel molecularly imprinted polymer.[3][4]

Objective: To selectively extract Trifluoperazine and Trifluoperazine-d3 from human serum and urine, resulting in a very clean extract.

Materials:

  • Human serum or urine samples

  • Trifluoperazine-d3 internal standard solution

  • Molecularly Imprinted Polymer (MIP) SPE cartridges specific for Trifluoperazine

  • Methanol

  • Acetic acid

  • pH meter

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • For serum and urine samples spiked with TFP, dilute 2 mL of the sample with 2 mL of buffer (pH 6.0).

    • Centrifuge for 15 minutes at 7,000 rpm.

    • Filter the supernatant through a 0.20 µm cellulose acetate filter.

  • SPE Cartridge Conditioning:

    • Condition the MIP SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Elution:

    • Elute the analytes (Trifluoperazine and Trifluoperazine-d3) with 2 mL of a mixture of methanol and acetic acid (10:1, v/v).

  • Post-Elution:

    • Evaporate the eluate to dryness.

    • Reconstitute in a suitable mobile phase for chromatographic analysis.

Protein Precipitation (PPT) Protocol for Biological Matrices

Protein precipitation is a simpler and faster, though generally less clean, method for sample preparation. It is often used in high-throughput screening environments.

Objective: To rapidly remove the majority of proteins from a biological sample to allow for the analysis of Trifluoperazine and Trifluoperazine-d3.

Materials:

  • Plasma, serum, or other biological fluid samples

  • Trifluoperazine-d3 internal standard solution

  • Ice-cold acetonitrile or methanol

  • Vortex mixer

  • Centrifuge (refrigerated, if possible)

  • Syringe filters (0.22 µm)

Procedure:

  • Pipette 200 µL of the biological sample into a microcentrifuge tube.

  • Add an appropriate amount of Trifluoperazine-d3 internal standard.

  • Add 600 µL of ice-cold acetonitrile (a 1:3 sample to solvent ratio is common).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Incubate on ice for 10-15 minutes to facilitate protein precipitation.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • For cleaner samples, the supernatant can be filtered through a 0.22 µm syringe filter.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if concentration is required.

Mandatory Visualizations

LLE_Workflow plasma 1. Plasma Sample (200 µL) + TFP-d3 IS add_mtbe 2. Add MTBE (2.5 mL) plasma->add_mtbe vortex 3. Vortex (10 min) add_mtbe->vortex centrifuge 4. Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis SPE_Workflow sample 1. Pre-treated Sample (Serum/Urine + TFP-d3) load 3. Load Sample sample->load condition 2. Condition SPE Cartridge (Methanol, Water) condition->load wash 4. Wash Cartridge (Deionized Water) load->wash elute 5. Elute Analytes (Methanol/Acetic Acid) wash->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis 8. Chromatographic Analysis reconstitute->analysis PPT_Workflow sample 1. Biological Sample (200 µL) + TFP-d3 IS add_solvent 2. Add Cold Acetonitrile (600 µL) sample->add_solvent vortex 3. Vortex (1-2 min) add_solvent->vortex incubate 4. Incubate on Ice (10-15 min) vortex->incubate centrifuge 5. Centrifuge (High Speed, 10-15 min) incubate->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant analysis 7. Direct Injection or Evaporate & Reconstitute for Analysis collect_supernatant->analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Analysis of Trifluoperazine-d3 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Trifluoperazine-d3 dihydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] A tailing peak can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method.[2] The asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As), with a value greater than 1 indicating tailing.[4] For many assays, a tailing factor above 1.5 or 2.0 is considered unacceptable.[2][4]

Q2: Why am I observing peak tailing specifically for Trifluoperazine-d3 dihydrochloride?

A2: Trifluoperazine is a basic compound containing amine functional groups.[4][5][6] Such compounds are prone to secondary interactions with the stationary phase in reversed-phase HPLC, which is a primary cause of peak tailing.[4][7][8] The main culprit is often the interaction between the positively charged (protonated) amine groups of the analyte and negatively charged residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][4][7][8][9][10] These interactions create multiple retention mechanisms, leading to a skewed peak shape.[4][8]

Q3: Can the mobile phase pH affect the peak shape of Trifluoperazine-d3 dihydrochloride?

A3: Yes, the mobile phase pH is a critical factor influencing the peak shape of ionizable compounds like trifluoperazine.[7][11][12] Trifluoperazine dihydrochloride has two pKa values, approximately 3.9 and 8.1.[6] Operating at a mobile phase pH close to these pKa values can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in peak broadening or tailing.[7] Additionally, the ionization state of the residual silanol groups on the silica packing is pH-dependent. At a mid-range pH, silanols can be deprotonated and interact strongly with the protonated basic analyte, causing tailing.[7][9][10]

Q4: What role does the HPLC column play in peak tailing?

A4: The choice and condition of the HPLC column are crucial for good peak shape. For basic compounds like trifluoperazine, several column-related factors can contribute to peak tailing:

  • Residual Silanol Groups: Standard silica-based C18 or C8 columns may have unreacted, accessible silanol groups.[1][8][13] These can be acidic and interact with basic analytes.

  • Column Type: Using a column that is not end-capped can exacerbate the issue.[2][7] End-capping is a process that chemically bonds a small silane to the remaining free silanol groups, making them less interactive.[14] Modern, high-purity silica columns or those with polar-embedded or polar-end-capped phases are designed to minimize these secondary interactions.[2][7]

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at extreme pH values or high temperatures, exposing more active silanol sites.[2] Voids can also form at the column inlet, leading to peak distortion.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the cause of peak tailing for Trifluoperazine-d3 dihydrochloride.

Step 1: Evaluate and Optimize the Mobile Phase

Issue: Incorrect mobile phase pH or buffer strength.

Solution:

  • Adjust pH: For basic compounds, a common strategy is to lower the mobile phase pH to around 2-3.[2] This ensures that the trifluoperazine molecule is fully protonated and, more importantly, it suppresses the ionization of the residual silanol groups on the stationary phase, minimizing secondary ionic interactions.[2][9][15]

  • Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a constant pH at the column surface.[2][10] Increasing the buffer concentration to a range of 20-50 mM can improve peak symmetry.[2]

  • Use Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.[15] TEA, being a small basic molecule, will preferentially interact with the silanols, reducing their availability to interact with trifluoperazine. A typical concentration for TEA is around 0.1-0.5%.

Experimental Protocol: Mobile Phase Optimization

  • Baseline Experiment: Prepare the mobile phase as per your current method and acquire a chromatogram of Trifluoperazine-d3 dihydrochloride. Note the tailing factor.

  • pH Adjustment:

    • Prepare a series of mobile phases with the same organic modifier and buffer salt, but adjust the pH of the aqueous portion to 3.5, 3.0, and 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Equilibrate the column with each mobile phase for at least 15-20 column volumes before injecting the sample.

    • Analyze the peak shape and retention time at each pH.

  • Additive Inclusion:

    • If peak tailing persists at low pH, prepare a mobile phase at the optimal pH identified in the previous step and add 0.1% (v/v) of triethylamine.

    • Equilibrate the column and inject the sample.

    • Compare the peak shape with and without the additive.

Step 2: Assess the HPLC Column

Issue: Inappropriate column chemistry or a degraded column.

Solution:

  • Use an End-capped Column: Ensure you are using a high-quality, fully end-capped C18 or C8 column.[2] This is the most straightforward way to reduce silanol interactions.

  • Consider Alternative Stationary Phases: If tailing persists, consider columns with alternative chemistries designed for basic compounds, such as those with polar-embedded or polar-end-capped stationary phases.[2][7] These provide a protective layer that shields the analyte from the silica surface.

  • Column Wash/Regeneration: If the column has been in use for some time, it may be contaminated. Follow the manufacturer's instructions for column washing. A generic approach for reversed-phase columns is to wash sequentially with water, isopropanol, and then the mobile phase.

  • Replace the Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged.[2] Replacing the column with a new one of the same or a more suitable type is often the best solution.

Step 3: Check for Sample-Related Issues

Issue: Sample overload or inappropriate sample solvent.

Solution:

  • Reduce Injection Volume/Concentration: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2] Dilute the sample or reduce the injection volume and observe the effect on the peak shape.

  • Match Sample Solvent to Mobile Phase: The solvent in which the sample is dissolved should ideally be the same as, or weaker than, the initial mobile phase composition.[2] Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile in a highly aqueous mobile phase) can cause peak fronting or tailing.

Step 4: Inspect the HPLC System

Issue: Extra-column band broadening.

Solution:

  • Minimize Tubing Length and Diameter: Use narrow-bore (0.005" or 0.12 mm ID) tubing and keep the length between the injector, column, and detector to a minimum.[2][7]

  • Check Fittings: Ensure all fittings are secure and there are no leaks. A poor connection can introduce dead volume, contributing to peak tailing.

Quantitative Data Summary

The following table summarizes typical starting conditions for HPLC analysis of trifluoperazine and related compounds, which can be adapted for Trifluoperazine-d3 dihydrochloride.

ParameterRecommended Range/ValueRationale
Column C18, end-capped (e.g., Waters C18, 250mm x 4.6mm, 5µm)Minimizes silanol interactions.[16]
Mobile Phase Acetonitrile/Methanol and a buffered aqueous phaseCommon organic modifiers for reversed-phase HPLC.[16][17]
Aqueous Phase pH 2.5 - 4.0Suppresses silanol ionization and ensures consistent protonation of the analyte.[17]
Buffer Phosphate or Formate buffer (20-50 mM)Maintains stable pH.
Additive Triethylamine (0.1-0.2%)Acts as a competing base to mask silanol groups.[17][18]
Flow Rate 0.8 - 1.2 mL/minTypical for a 4.6 mm ID column.[16][17]
Detection Wavelength ~250-262 nmBased on reported methods for trifluoperazine.[18][19]

Visual Troubleshooting Guides

Below are diagrams to visualize the troubleshooting workflow and the underlying chemical interactions.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed step1 Step 1: Optimize Mobile Phase - Adjust pH (2.5-3.5) - Increase Buffer Strength - Add Competing Base (TEA) start->step1 q1 Peak Shape Improved? step1->q1 step2 Step 2: Assess HPLC Column - Use End-capped Column - Consider Alternative Phase - Wash/Replace Column q1->step2 No end Peak Tailing Resolved q1->end Yes q2 Peak Shape Improved? step2->q2 step3 Step 3: Check Sample - Reduce Concentration/Volume - Match Sample Solvent q2->step3 No q2->end Yes q3 Peak Shape Improved? step3->q3 step4 Step 4: Inspect System - Minimize Tubing Length - Check Fittings q3->step4 No q3->end Yes step4->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

G Mechanism of Peak Tailing and Mitigation cluster_0 High pH (>4) cluster_1 Low pH (2-3) analyte_h Trifluoperazine-NH+ silanol_neg Silica-SiO- analyte_h->silanol_neg attraction interaction Strong Ionic Interaction (Secondary Retention) tailing Peak Tailing analyte_l Trifluoperazine-NH+ silanol_neut Silica-SiOH analyte_l->silanol_neut repulsion/no attraction no_interaction Minimal Interaction (Primary Retention Dominates) good_peak Symmetrical Peak

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

Troubleshooting guide for poor signal intensity of Trifluoperazine-d3 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor signal intensity of Trifluoperazine-d3 in mass spectrometry experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue: The signal intensity for my Trifluoperazine-d3 internal standard is unexpectedly low or absent.

This is a common issue that can arise from several factors, ranging from sample preparation to instrument settings. Below is a step-by-step guide to diagnose and resolve the problem.

Question 1: Could the issue be related to the formulation and stability of my Trifluoperazine-d3 standard?

Answer: Yes, issues with the internal standard itself can be a primary cause of poor signal intensity.

  • Isotopic Purity and Stability: The deuterated internal standard may contain impurities or be susceptible to H/D back-exchange, where deuterium atoms are replaced by hydrogen atoms from the sample matrix or solvent.[1] This can lead to a decreased signal for the deuterated standard and a corresponding increase in the signal of the unlabeled analyte.

  • Concentration and Storage: An incorrect concentration of the internal standard can lead to poor signal-to-noise or detector saturation.[2] Improper storage can also lead to degradation of the standard.

Question 2: How can I rule out problems with my LC-MS/MS instrument?

Answer: Systematic evaluation of the instrument's components is crucial.

  • Ion Source Contamination: Contamination of the ion source is a frequent cause of weak signal intensity and high background noise.[3][4] Residues from previous samples, mobile phase impurities, or matrix components can build up over time.

  • Incorrect Source Parameters: Inefficient ionization can result from suboptimal ion source settings.[4] Parameters such as spray voltage, gas flows (nebulizing and drying gas), and temperature need to be optimized for Trifluoperazine-d3.[5][6]

  • Mass Spectrometer Calibration and Tuning: The mass spectrometer should be regularly tuned and calibrated to ensure it is operating at peak performance.[4]

Question 3: How do matrix effects contribute to poor signal intensity?

Answer: Matrix effects are a significant source of signal suppression in LC-MS/MS analysis.[7]

  • Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of Trifluoperazine-d3 in the ion source, leading to a reduced signal.[4]

  • Differential Matrix Effects: Even with a deuterated internal standard that co-elutes with the analyte, both can experience different degrees of ion suppression, leading to inaccurate quantification.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor Trifluoperazine-d3 signal intensity.

TroubleshootingWorkflow start Start: Poor Trifluoperazine-d3 Signal check_standard 1. Verify Internal Standard Integrity start->check_standard check_instrument 2. Assess Instrument Performance check_standard->check_instrument Standard OK sub_standard1 Check concentration and storage check_standard->sub_standard1 check_method 3. Evaluate LC-MS Method Parameters check_instrument->check_method Instrument OK sub_instrument1 Clean ion source check_instrument->sub_instrument1 resolve_issue Issue Resolved check_method->resolve_issue Method Optimized sub_method1 Optimize ion source parameters check_method->sub_method1 sub_standard2 Assess isotopic purity and H/D exchange sub_standard1->sub_standard2 sub_standard2->check_instrument Standard Issues Addressed sub_instrument2 Tune and calibrate MS sub_instrument1->sub_instrument2 sub_instrument3 Check for leaks and gas flow sub_instrument2->sub_instrument3 sub_instrument3->check_method Instrument Issues Addressed sub_method2 Investigate matrix effects sub_method1->sub_method2 sub_method3 Review sample preparation sub_method2->sub_method3 sub_method3->resolve_issue Method Issues Addressed

Caption: Troubleshooting workflow for poor Trifluoperazine-d3 signal.

Experimental Protocols

Protocol 1: Evaluation of H/D Back-Exchange

  • Prepare two sets of samples:

    • Set A (Solvent): Spike Trifluoperazine-d3 into the initial mobile phase solvent.

    • Set B (Matrix): Spike Trifluoperazine-d3 into a blank sample matrix (e.g., plasma, urine).[1]

  • Incubate: Incubate both sets under the same conditions as your analytical method (time, temperature, pH).[1]

  • Extract: Process the samples using your established extraction procedure.

  • Analyze: Analyze the samples by LC-MS/MS.

  • Monitor: Monitor for any significant increase in the signal of the non-deuterated Trifluoperazine in Set B compared to Set A. An increase suggests H/D back-exchange.[1]

Protocol 2: Assessment of Matrix Effects

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Prepare the analyte in a clean solvent.

    • Set 2 (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte into the final extract.

    • Set 3 (Pre-Extraction Spike): Spike the analyte into the blank matrix before extraction.

  • Analyze: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

    • A matrix effect value significantly different from 100% indicates ion suppression or enhancement.

Quantitative Data Summary

For optimal electrospray ionization (ESI) of Trifluoperazine, consider the following starting parameters. Note that these may require further optimization for your specific instrument and method.

ParameterTypical RangeRecommended Starting Point
Capillary Voltage (V) 2000 - 40003000
Nebulizer Pressure (psi) 10 - 5030
Drying Gas Flow (L/min) 4 - 1210
Drying Gas Temperature (°C) 200 - 340320

Table based on general optimization ranges for similar compounds, specific values may vary.[8]

References

How to handle solubility and stability issues of Trifluoperazine-d3 in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on handling the solubility and stability of Trifluoperazine-d3 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Trifluoperazine-d3 in aqueous solutions?

A1: The solubility of Trifluoperazine-d3 is highly dependent on its salt form and the pH of the solution. The dihydrochloride salt is freely soluble in water, with a reported solubility of up to 50 g/L.[1][2] However, the free base form has very low aqueous solubility (approximately 12.2 mg/L at 24°C).[3] Therefore, to achieve high concentrations in aqueous solutions, it is crucial to use the hydrochloride salt and maintain an acidic pH.

Q2: My Trifluoperazine-d3 solution has turned a yellowish/pinkish color. Is it still usable?

A2: A color change in your Trifluoperazine-d3 solution is a common indicator of degradation, specifically oxidation.[4] Phenothiazines like Trifluoperazine are susceptible to oxidation, leading to the formation of colored degradation products, primarily Trifluoperazine sulfoxide.[4] It is strongly recommended to discard any discolored solutions and prepare a fresh batch to ensure the accuracy and reproducibility of your experimental results.[4]

Q3: I am observing inconsistent results in my cell culture experiments. Could this be related to the stability of Trifluoperazine-d3?

A3: Yes, inconsistent experimental outcomes can be a direct consequence of Trifluoperazine-d3 degradation.[4] Degradation products may possess different pharmacological activities or toxicities compared to the parent compound.[4] Factors within cell culture environments, such as exposure to light, elevated temperatures in incubators, and the presence of oxidative agents in the media, can accelerate the degradation of Trifluoperazine-d3.[4] To mitigate this, always prepare fresh working solutions from a frozen stock for your experiments.[4]

Q4: What is the best way to prepare and store a stock solution of Trifluoperazine-d3 for long-term use?

A4: For long-term storage, it is advisable to prepare a concentrated stock solution in a suitable organic solvent like DMSO.[4][5] This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[4] To protect the compound from light-induced degradation, use amber vials or wrap the vials in aluminum foil.[4]

Q5: Can I autoclave my buffer solution containing Trifluoperazine-d3?

A5: No, you should not autoclave solutions containing Trifluoperazine-d3. The compound is sensitive to heat, and autoclaving will lead to significant degradation.[4] It is recommended to prepare your buffer and Trifluoperazine-d3 solutions separately under sterile conditions and then combine them.[4]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Visible precipitation in the aqueous solution. The pH of the solution is neutral or alkaline, causing the less soluble free base to precipitate.Ensure the pH of your aqueous solution is acidic (ideally below 6.0) to maintain Trifluoperazine-d3 in its more soluble protonated form.[4]
Loss of potency over time in an ongoing experiment. Degradation due to oxidation, light exposure, or thermal stress.Prepare fresh working solutions daily from a frozen stock. Protect all solutions from light. If the experiment is conducted at elevated temperatures (e.g., 37°C), consider the rate of thermal degradation and replenish the Trifluoperazine-d3-containing medium at appropriate intervals.[4]
Inconsistent analytical quantification of Trifluoperazine-d3. Adsorption of the compound to the surfaces of containers or instability in the analytical solvent.Use silanized glass or low-adsorption plastic containers. Ensure the mobile phase or diluent used for analysis is compatible with Trifluoperazine-d3 and prevents its degradation. An acidic mobile phase is often preferred for analytical runs.[4]
Discoloration of Trifluoperazine-d3-containing cell culture medium. Oxidation of Trifluoperazine-d3, which can be accelerated by components in the medium or exposure to light and oxygen.Minimize the exposure of the medium to light. Consider adding antioxidants like ascorbic acid to the medium, but first, verify their compatibility with your specific experimental system.[4]

Quantitative Data

Table 1: Solubility of Trifluoperazine and its Salts

CompoundSolventSolubilityTemperatureReference
TrifluoperazineWater12.2 mg/L24 °C[3]
Trifluoperazine dihydrochlorideWater50 g/L (clear solution)Not specified[1][2]
Trifluoperazine dihydrochlorideEthanol5 mg/mLNot specified[1]
Trifluoperazine hydrochloridePBS (pH 7.2)10 mg/mLNot specified[5]
Trifluoperazine hydrochlorideDMSO20 mg/mLNot specified[5]
Trifluoperazine hydrochlorideDMF10 mg/mLNot specified[5]
Trifluoperazine hydrochlorideEthanol1.25 mg/mLNot specified[5]

Table 2: Stability of Trifluoperazine Hydrochloride under Various Stress Conditions

Stress ConditionRelative StabilityKey ObservationsReference
Oxidation (e.g., H₂O₂) Most susceptibleRapid degradation[4][6]
UV Light Highly susceptiblePhotosensitive, leading to degradation[4][6]
Alkaline Conditions SusceptibleLess stable compared to acidic conditions[4][6]
Acidic Conditions More stableMore stable in the protonated form[4][6]
Heat Relatively stable (compared to other conditions)Degradation occurs, but at a slower rate than with oxidation or UV light[4][6]

Note: The order of stability is generally found to be: Oxidation (H₂O₂) < UV Light < Alkaline conditions < Acidic conditions < Heat.[4][6]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of Trifluoperazine-d3 Dihydrochloride

  • Materials:

    • Trifluoperazine-d3 dihydrochloride powder

    • Sterile, purified water (e.g., deionized, distilled, or HPLC-grade)

    • Sterile, low-adsorption microcentrifuge tubes or glass vials

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of Trifluoperazine-d3 dihydrochloride powder in a sterile container.

    • Add the required volume of sterile, purified water to achieve the target concentration.

    • Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

    • If necessary, adjust the pH of the solution to be slightly acidic (pH 4-6) using a suitable buffer to enhance stability, ensuring the buffer is compatible with your downstream application.

    • Prepare fresh working solutions daily. For immediate use, this solution can be further diluted in your experimental buffer or medium.

Protocol 2: Preparation and Storage of a Concentrated Stock Solution in DMSO

  • Materials:

    • Trifluoperazine-d3 dihydrochloride powder

    • Anhydrous DMSO

    • Sterile, amber glass vials or clear vials wrapped in aluminum foil

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of Trifluoperazine-d3 dihydrochloride powder in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-20 mg/mL).

    • Vortex the solution until the powder is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped vials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • When needed, thaw a single aliquot and dilute it to the final working concentration in your aqueous buffer or medium immediately before use. Avoid repeated freeze-thaw cycles.

Visualizations

Caption: Troubleshooting workflow for addressing solubility issues with Trifluoperazine-d3 in aqueous solutions.

Factors Affecting Trifluoperazine-d3 Stability in Aqueous Solution tfp Trifluoperazine-d3 in Aqueous Solution degradation Degradation tfp->degradation oxidation Oxidation (e.g., atmospheric O₂) oxidation->degradation light Light Exposure (Photodegradation) light->degradation heat Heat (Thermal Degradation) heat->degradation ph pH (Alkaline > Neutral > Acidic) ph->degradation stabilization Stabilization Strategies stabilization->tfp acidic_ph Maintain Acidic pH (e.g., pH 4-6) acidic_ph->stabilization protect_light Protect from Light (Amber vials, foil) protect_light->stabilization low_temp Store at Low Temperature (-20°C or -80°C) low_temp->stabilization antioxidants Use of Antioxidants (e.g., Ascorbic Acid) antioxidants->stabilization

Caption: Key factors influencing the stability of Trifluoperazine-d3 in aqueous solutions and corresponding stabilization strategies.

References

Dealing with co-eluting interferences in the bioanalysis of trifluoperazine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the bioanalysis of trifluoperazine, with a particular focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in the bioanalysis of trifluoperazine?

A1: The most common co-eluting interferences in the bioanalysis of trifluoperazine, particularly when using LC-MS/MS, can be categorized as follows:

  • Endogenous Matrix Components: These are substances naturally present in the biological matrix (e.g., plasma, urine). The most problematic are phospholipids, which are abundant in plasma and can co-elute with trifluoperazine, leading to ion suppression or enhancement.[1][2] Other endogenous components include salts, proteins, and other lipids.

  • Metabolites: Trifluoperazine is extensively metabolized in the liver, primarily through sulfoxidation and N-demethylation. The major metabolite, trifluoperazine sulfoxide, can have chromatographic behavior similar to the parent drug and may co-elute, causing interference.[3][4]

  • Co-administered Drugs: Trifluoperazine is often prescribed alongside other medications, such as anticholinergics, antidepressants, or anxiolytics. These drugs or their metabolites may have similar physicochemical properties to trifluoperazine and can co-elute, leading to analytical interference.[5]

  • Excipients from Formulations: Dosing vehicles in preclinical studies or excipients in pharmaceutical formulations can sometimes leach into the sample and cause interference.[6]

Q2: How can I minimize matrix effects, specifically ion suppression, when analyzing trifluoperazine?

A2: Minimizing matrix effects is crucial for accurate and reproducible bioanalysis. Here are key strategies:

  • Effective Sample Preparation: The choice of sample preparation technique is critical. While protein precipitation (PPT) is simple, it is often insufficient for removing phospholipids.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering endogenous components.[7][8] Specialized techniques like phospholipid removal plates can also be highly effective.[1]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve chromatographic separation between trifluoperazine and co-eluting interferences is essential. This can be achieved by adjusting the mobile phase composition, gradient profile, column chemistry (e.g., using a biphenyl or phenyl-hexyl column), and temperature.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Trifluoperazine-d8, is the gold standard for compensating for matrix effects.[9] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction during data processing.

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect on the ionization of trifluoperazine. However, this may compromise the sensitivity of the assay.

Q3: What are the key validation parameters to assess when developing a bioanalytical method for trifluoperazine to ensure it is free from interference?

A3: According to regulatory guidelines (e.g., FDA, EMA), the following validation parameters are critical for assessing and demonstrating the selectivity and robustness of a bioanalytical method for trifluoperazine:

  • Selectivity: This is assessed by analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of trifluoperazine or the internal standard.[10]

  • Matrix Effect: This should be evaluated to quantify the extent of ion suppression or enhancement. It is typically assessed by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution.[2][10]

  • Specificity: In the context of co-administered drugs, specificity should be tested by spiking known concentrations of commonly co-administered medications into the matrix and verifying that they do not interfere with the quantification of trifluoperazine.

  • Metabolite Interference: If authentic standards of major metabolites like trifluoperazine sulfoxide are available, their potential for interference should be evaluated by running them through the analytical method.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Shifting Retention Times for Trifluoperazine
Possible Cause Troubleshooting Steps
Matrix Overload 1. Improve sample cleanup by switching from protein precipitation to a more rigorous method like SPE or LLE.[7][8] 2. Dilute the sample extract before injection.
Column Contamination 1. Implement a column washing step with a strong organic solvent after each analytical batch. 2. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase pH 1. Trifluoperazine is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state (typically pH 2-4 or pH 8-10 for reversed-phase chromatography).
Secondary Interactions with Column 1. Consider using a column with a different stationary phase (e.g., biphenyl) that may offer different selectivity and reduce secondary interactions.
Issue 2: Inconsistent Results and High Variability in Quality Control Samples
Possible Cause Troubleshooting Steps
Significant and Variable Matrix Effects 1. Evaluate the matrix effect from multiple lots of blank plasma. 2. Switch to a more effective sample preparation method to remove interfering phospholipids (e.g., phospholipid removal plates).[1] 3. If not already in use, incorporate a stable isotope-labeled internal standard (Trifluoperazine-d8).[9]
Co-elution with a Metabolite 1. Adjust the chromatographic method (e.g., change the gradient slope, mobile phase organic modifier) to achieve separation between trifluoperazine and its potential metabolites like trifluoperazine sulfoxide.[3]
Inconsistent Sample Preparation 1. Ensure consistent timing and technique for all sample preparation steps (e.g., vortexing time, evaporation temperature). 2. Automate the sample preparation process if possible.
Issue 3: Low Analyte Response or Signal Suppression
Possible Cause Troubleshooting Steps
Ion Suppression from Phospholipids 1. Incorporate a phospholipid removal step in your sample preparation (e.g., specialized SPE cartridges or plates).[1] 2. Modify the chromatographic gradient to elute trifluoperazine in a region with less phospholipid elution.
Co-elution with a Co-administered Drug 1. If the patient is on other medications, obtain information on these drugs and their retention times under your chromatographic conditions. 2. Develop a more selective chromatographic method to separate trifluoperazine from the interfering drug.
Suboptimal Mass Spectrometry Parameters 1. Optimize the MS/MS parameters for trifluoperazine, including collision energy and precursor/product ion selection.

Data Presentation

The selection of an appropriate sample preparation method is crucial for minimizing co-eluting interferences. The following tables illustrate the comparative effectiveness of different sample preparation techniques for a panel of drugs, demonstrating the principles of recovery and matrix effect reduction. While this data is not specific to trifluoperazine, it provides a valuable framework for method development.

Table 1: Analyte Recovery Comparison for Different Sample Preparation Techniques in Plasma

CompoundProtein Precipitation (%)Liquid-Liquid Extraction (LLE) (%)Solid-Phase Extraction (SPE) (%)
Drug A (Acid) 854592
Drug B (Base) 918895
Drug C (Neutral) 887593
Drug D (Polar) 753085

This table illustrates that while protein precipitation offers good recovery for some compounds, SPE generally provides higher and more consistent recoveries across a range of analyte polarities. LLE can be less effective for polar and acidic compounds.[7][11][12]

Table 2: Matrix Effect Comparison for Different Sample Preparation Techniques in Plasma

CompoundProtein Precipitation (%)Liquid-Liquid Extraction (LLE) (%)Solid-Phase Extraction (SPE) (%)
Drug A (Acid) 35158
Drug B (Base) 422010
Drug C (Neutral) 38189
Drug D (Polar) 552512

This table demonstrates that protein precipitation generally results in the highest matrix effects (ion suppression), while SPE is the most effective at removing interfering matrix components and minimizing ion suppression.[7][10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Trifluoperazine from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for trifluoperazine.[9]

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., Trifluoperazine-d8 in methanol).

    • Vortex for 10 seconds.

    • Add 100 µL of 0.1 M NaOH to basify the sample.

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 10 minutes at high speed.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex for 1 minute and transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Trifluoperazine: Q1/Q3 (e.g., 408.2 -> 113.1)

      • Trifluoperazine-d8: Q1/Q3 (e.g., 416.2 -> 113.1)

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is basify Basify Sample add_is->basify extract Liquid-Liquid Extraction basify->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify caption Figure 1: Experimental workflow for the bioanalysis of trifluoperazine.

Caption: Figure 1: Experimental workflow for trifluoperazine bioanalysis.

troubleshooting_workflow start Inconsistent Results? check_is Using SIL-IS? start->check_is check_prep Sample Prep Adequate? check_is->check_prep Yes solution1 Implement SIL-IS check_is->solution1 No check_chrom Chromatography Optimized? check_prep->check_chrom Yes solution2 Improve Sample Prep (e.g., SPE, PLR) check_prep->solution2 No solution3 Optimize LC Method (Gradient, Column) check_chrom->solution3 No end Consistent Results check_chrom->end Yes solution1->check_prep solution2->check_chrom solution3->end caption Figure 2: Troubleshooting logic for inconsistent results.

Caption: Figure 2: Troubleshooting logic for inconsistent results.

signaling_pathway cluster_interference Sources of Co-eluting Interference cluster_impact Impact on Bioanalysis cluster_mitigation Mitigation Strategies endogenous Endogenous Components (e.g., Phospholipids) ion_suppression Ion Suppression/ Enhancement endogenous->ion_suppression metabolites Metabolites (e.g., Trifluoperazine Sulfoxide) metabolites->ion_suppression co_drugs Co-administered Drugs co_drugs->ion_suppression inaccurate_quant Inaccurate Quantification ion_suppression->inaccurate_quant poor_repro Poor Reproducibility ion_suppression->poor_repro sample_prep Optimized Sample Preparation (SPE/LLE) sample_prep->ion_suppression Reduces chromatography Chromatographic Separation chromatography->ion_suppression Separates from sil_is Stable Isotope-Labeled Internal Standard sil_is->inaccurate_quant Corrects for caption Figure 3: Relationship between interference sources, impact, and mitigation.

Caption: Figure 3: Interference sources, impact, and mitigation.

References

Strategies to improve the recovery of Trifluoperazine-d3 from complex biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Trifluoperazine-d3 from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Trifluoperazine-d3 from biological samples?

A1: The most prevalent methods for extracting Trifluoperazine-d3 and similar compounds from biological matrices such as plasma, serum, and urine are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method has its advantages and is chosen based on the sample volume, required cleanliness of the extract, and desired recovery.

Q2: Why is the choice of internal standard important for Trifluoperazine analysis?

A2: An appropriate internal standard (IS) is crucial for accurate quantification in mass spectrometry-based bioanalysis. A stable isotope-labeled internal standard like Trifluoperazine-d8 is often used for Trifluoperazine analysis.[1] Using a deuterated standard such as Trifluoperazine-d3 helps to compensate for variability in sample preparation and matrix effects during analysis, as it behaves chemically and physically similarly to the analyte of interest.

Q3: What are typical recovery rates for Trifluoperazine-d3 from biological samples?

A3: Recovery can vary significantly depending on the extraction method and the complexity of the biological matrix. For instance, a study using molecularly imprinted solid-phase extraction for Trifluoperazine reported recovery values higher than 92% from serum and 93% from urine.[2] Liquid-liquid extraction methods have also demonstrated high recovery. The specific recovery of the deuterated internal standard is often monitored to ensure the quality of the extraction process.

Q4: How does the pH of the sample affect the extraction of Trifluoperazine?

A4: Trifluoperazine is a basic compound. Adjusting the pH of the biological sample to a basic range (typically pH 9-12) is a critical step in many extraction protocols.[3] This ensures that the analyte is in its neutral, less water-soluble form, which enhances its partitioning into an organic solvent during LLE or its retention on a non-polar SPE sorbent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of Trifluoperazine-d3.

Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Inappropriate Sorbent Chemistry Ensure the sorbent chemistry matches the analyte's properties. For Trifluoperazine, a non-polar sorbent (e.g., C18) is typically used under reversed-phase conditions.
Incorrect Sample pH Verify the pH of the sample before loading it onto the SPE cartridge. For Trifluoperazine, the sample should be basified to ensure it is in a neutral state for optimal retention on a non-polar sorbent.
Insufficient Elution Solvent Strength The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic solvent percentage in the elution solution or use a stronger solvent.
Inadequate Elution Volume Ensure a sufficient volume of elution solvent is used to completely elute the analyte. Try increasing the elution volume in increments.
Column Drying Out Prevent the SPE sorbent bed from drying out between the conditioning, sample loading, and washing steps, as this can lead to inconsistent recoveries.
High Flow Rate A high flow rate during sample loading or elution can lead to incomplete interaction between the analyte and the sorbent. Optimize the flow rate to allow for proper equilibration.
Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps
Incorrect Aqueous Phase pH The pH of the aqueous sample must be basic to neutralize Trifluoperazine. Verify and adjust the pH to be between 9 and 12.[3]
Inappropriate Extraction Solvent The choice of organic solvent is critical. Solvents like methyl tert-butyl ether (MTBE) or mixtures containing hexane and isoamyl alcohol have been used successfully.[1] Ensure the solvent is of high purity.
Insufficient Mixing/Vortexing Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of the analyte into the organic layer. Increase vortexing time or use a shaker.
Emulsion Formation Emulsions at the interface of the two layers can trap the analyte and lead to low recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or gently swirling instead of vigorous shaking.
Incomplete Phase Separation Allow sufficient time for the two phases to separate completely after mixing. Centrifugation can aid in achieving a clean separation.
High Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Co-elution of Endogenous Components Matrix components from the biological sample (e.g., phospholipids, salts) can co-elute with Trifluoperazine-d3 and suppress or enhance its ionization in the mass spectrometer.
Inadequate Sample Cleanup Improve the sample cleanup procedure. If using protein precipitation, consider switching to SPE or LLE for a cleaner extract. Optimize the wash steps in your SPE protocol to remove more interferences.
Chromatographic Separation Modify the HPLC/UHPLC method to improve the separation of Trifluoperazine-d3 from interfering matrix components. This can include changing the column, mobile phase composition, or gradient profile.
Ionization Source Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If available, try switching the ionization source.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Trifluoperazine-d3 from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • To 1 mL of human plasma, add the internal standard (Trifluoperazine-d3).

    • Add 1 mL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 11) and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.

    • Wash with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 2 mL of a suitable elution solvent (e.g., methanol or acetonitrile containing 1% formic acid).

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Trifluoperazine-d3 from Human Plasma

This protocol is a general guideline and may require optimization.

  • Sample Pre-treatment:

    • To 1 mL of human plasma in a glass tube, add the internal standard (Trifluoperazine-d3).

    • Add 100 µL of 1 M sodium hydroxide to basify the sample (to pH ~11-12) and vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and isoamyl alcohol (98:2, v/v)).

    • Cap the tube and vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Sample Biological Sample (e.g., Plasma) Add_IS Add Trifluoperazine-d3 (IS) Sample->Add_IS Basify Basify Sample (pH 9-12) Add_IS->Basify Load Load Sample Basify->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (e.g., Water) Load->Wash1 Wash2 Wash 2 (e.g., Weak Organic Mix) Wash1->Wash2 Elute Elute Analyte (e.g., Methanol with Acid) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of Trifluoperazine-d3.

LLE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_LLE Liquid-Liquid Extraction cluster_PostExtraction Post-Extraction Sample Biological Sample (e.g., Plasma) Add_IS Add Trifluoperazine-d3 (IS) Sample->Add_IS Basify Basify Sample (pH 9-12) Add_IS->Basify Add_Solvent Add Organic Solvent Basify->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Trifluoperazine-d3.

Troubleshooting_Low_Recovery Start Low Recovery of Trifluoperazine-d3 Check_Method Which extraction method was used? Start->Check_Method SPE Solid-Phase Extraction (SPE) Check_Method->SPE SPE LLE Liquid-Liquid Extraction (LLE) Check_Method->LLE LLE PPT Protein Precipitation (PPT) Check_Method->PPT PPT SPE_Check_pH Is sample pH basic (9-12)? SPE->SPE_Check_pH LLE_Check_pH Is aqueous phase pH basic (9-12)? LLE->LLE_Check_pH PPT_Check_Solvent Is precipitating solvent and ratio correct? PPT->PPT_Check_Solvent SPE_Check_Sorbent Is sorbent appropriate (e.g., C18)? SPE_Check_pH->SPE_Check_Sorbent Yes SPE_Check_Elution Is elution solvent strong enough? SPE_Check_Sorbent->SPE_Check_Elution Yes SPE_Check_Flow Is flow rate optimized? SPE_Check_Elution->SPE_Check_Flow Yes LLE_Check_Solvent Is organic solvent appropriate? LLE_Check_pH->LLE_Check_Solvent Yes LLE_Check_Mixing Is mixing sufficient? LLE_Check_Solvent->LLE_Check_Mixing Yes LLE_Check_Emulsion Is there an emulsion? LLE_Check_Mixing->LLE_Check_Emulsion Yes PPT_Check_Temp Was precipitation done at a low temperature? PPT_Check_Solvent->PPT_Check_Temp Yes PPT_Check_Centrifugation Is centrifugation speed/time adequate? PPT_Check_Temp->PPT_Check_Centrifugation Yes

Caption: Troubleshooting logic for low recovery of Trifluoperazine-d3.

References

Validation & Comparative

The Gold Standard for Trifluoperazine Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of trifluoperazine, the choice of an appropriate internal standard is paramount to ensure accurate, reliable, and reproducible results. This guide provides an in-depth comparison of Trifluoperazine-d3, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data and detailed methodologies.

In the realm of quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variability throughout the analytical workflow.[1] These variations can arise from sample preparation, injection volume inconsistencies, and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables. The two primary categories of internal standards used for trifluoperazine analysis are stable isotope-labeled (deuterated) internal standards, such as Trifluoperazine-d3, and non-deuterated structural analogs, like prochlorperazine and chlorpromazine.

Superiority of Deuterated Internal Standards

The scientific consensus strongly supports the use of stable isotope-labeled internal standards (SIL-IS), like Trifluoperazine-d3, as the gold standard in bioanalytical methods.[1][2][3][4] Their chemical and physical properties are nearly identical to the analyte, trifluoperazine. This similarity ensures they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. This close tracking of the analyte's behavior leads to more accurate and precise quantification.

Non-deuterated internal standards, while structurally similar, can exhibit different chromatographic retention times, extraction recoveries, and ionization responses compared to the analyte.[2][3] These differences can lead to inadequate compensation for matrix effects and other sources of analytical variability, potentially compromising the accuracy and reliability of the results.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following table summarizes typical validation performance for a bioanalytical method using a deuterated internal standard (represented by Trifluoperazine-d8) versus a non-deuterated structural analog.

Validation ParameterDeuterated Internal Standard (e.g., Trifluoperazine-d8)Non-Deuterated Internal Standard (e.g., Prochlorperazine)
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to matrix effects
Precision (%RSD) Typically <10%Can be <15%, but often shows higher variability
Matrix Effect (%CV) Lower and more consistent across different biological lotsHigher and more variable, indicating less effective compensation
Linearity (r²) ≥0.99≥0.99
Recovery Consistent and similar to the analyteMay differ from the analyte, leading to quantification errors

This table represents a synthesis of expected performance based on available literature for trifluoperazine and other analogous compounds.

A study detailing the validation of an LC-MS/MS method for trifluoperazine in human plasma using Trifluoperazine-d8 as the internal standard reported a linearity range of 5–1250 pg/mL with a correlation coefficient (r²) greater than 0.99.[5] The results of all validation parameters were within the acceptance limits set by the US Food and Drug Administration (USFDA) guidelines.[5]

In contrast, methods utilizing non-deuterated internal standards, such as prochlorperazine or chlorpromazine, for trifluoperazine analysis have also been developed.[6][7] While these methods can be validated to meet regulatory requirements, they are generally considered less robust in compensating for the complexities of biological matrices. For instance, a study on the quantification of prochlorperazine used amitriptyline, a structurally different compound, as an internal standard and reported an average extraction recovery of 81.8% for prochlorperazine and 79.5% for the internal standard, highlighting potential discrepancies in their behavior during sample processing.[8]

Experimental Protocols

A robust and reliable bioanalytical method is the foundation for accurate quantification. Below is a typical experimental protocol for the analysis of trifluoperazine in human plasma using a deuterated internal standard.

Key Experiment: LC-MS/MS Analysis of Trifluoperazine in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 25 µL of Trifluoperazine-d3 internal standard solution (e.g., at a concentration of 1 ng/mL).

  • Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 3 mL of an extraction solvent (e.g., a mixture of n-pentane and 2-propanol) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 analytical column (e.g., 50 x 4.6 mm, 3 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium bicarbonate).

  • Flow Rate: 0.55 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Trifluoperazine: Monitor the transition of the parent ion to a specific product ion.

    • Trifluoperazine-d3: Monitor the corresponding transition for the deuterated internal standard.

Visualizing the Workflow and Mechanism of Action

To further elucidate the analytical process and the pharmacological context of trifluoperazine, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Trifluoperazine-d3 (IS) plasma->is base Basification is->base lle Liquid-Liquid Extraction base->lle evap Evaporation lle->evap recon Reconstitution evap->recon inject Injection recon->inject Transfer to Autosampler hplc HPLC Separation inject->hplc ms MS/MS Detection hplc->ms data Data Processing ms->data TFP Trifluoperazine D2R Dopamine D2 Receptor TFP->D2R Antagonist AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA DARPP32 ↓ DARPP-32 Phosphorylation PKA->DARPP32 Response Therapeutic Effect (Antipsychotic Action) DARPP32->Response

References

The Gold Standard in Bioanalysis: Why Deuterated Trifluoperazine Outperforms its Non-Deuterated Counterpart for Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the superior performance of Trifluoperazine-d3 as an internal standard in quantitative analysis.

In the precise world of bioanalysis, the accuracy and reliability of quantifying therapeutic agents like trifluoperazine are paramount. While various analytical methods exist, the use of a deuterated internal standard, such as Trifluoperazine-d3, has emerged as the gold standard, significantly enhancing the robustness of quantification compared to methods relying on non-deuterated trifluoperazine or other non-isotopically labeled internal standards. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the tangible advantages of employing a deuterated analog in your analytical workflow.

The core principle behind the superiority of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] By substituting hydrogen atoms with their heavier isotope, deuterium, Trifluoperazine-d3 exhibits the same extraction recovery, ionization response, and chromatographic retention time as trifluoperazine.[2] This allows it to perfectly mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, thereby correcting for variations that a non-deuterated standard simply cannot.[1][3]

Performance Under the Magnifying Glass: A Data-Driven Comparison

Performance MetricTrifluoperazine Quantification with Deuterated Internal Standard (Trifluoperazine-d8)Expected Performance with Non-Deuterated Internal Standard
Linearity (r²) > 0.99Generally > 0.99, but more susceptible to variability
Lower Limit of Quantification (LLOQ) 5 pg/mLPotentially higher and more variable
Precision (%CV) Intra-day: 2.3% - 8.7% Inter-day: 4.5% - 9.2%Typically higher, often exceeding 15%
Accuracy (%Bias) Intra-day: -3.4% to 5.6% Inter-day: -2.1% to 4.3%Generally wider range, can be significantly affected by matrix
Extraction Recovery Consistent and high for both analyte and ISCan be inconsistent between analyte and IS
Matrix Effect Effectively compensatedA significant source of variability and inaccuracy

Data for the deuterated internal standard method is sourced from Reddy et al. (2022)[4]. Expected performance for non-deuterated internal standards is based on general principles of bioanalysis[1][5].

The Experimental Edge: A Closer Look at the Methodology

The robustness of the quantification method using Trifluoperazine-d8 is underpinned by a meticulous experimental protocol. The following is a summary of the key experimental procedures from the aforementioned study, providing a template for best practices in the field.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: 100 µL of human plasma was used for the analysis.

  • Internal Standard Spiking: A known amount of Trifluoperazine-d8 working solution (10 ng/mL) was added to the plasma samples.

  • Extraction: Liquid-liquid extraction was performed using 1.0 mL of tertiary butyl methyl ether as the extraction solvent.[4]

  • Evaporation and Reconstitution: The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: Zodiac C18 column (50 × 4.6 mm, 3 µm)[4]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 5 mM ammonium bicarbonate buffer in water (85:10:5, v/v/v)[4]

  • Flow Rate: 0.55 mL/min[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Monitored Transitions: Specific precursor-to-product ion transitions for both trifluoperazine and Trifluoperazine-d8 were monitored to ensure selectivity.

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of trifluoperazine, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with Trifluoperazine-d3 (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc Chromatographic Separation (LC) reconstitute->lc ms Mass Spectrometric Detection (MS/MS) lc->ms integrate Peak Area Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify Concentration ratio->quantify

Caption: Experimental workflow for trifluoperazine quantification.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds signaling Downstream Signaling d2_receptor->signaling Activates trifluoperazine Trifluoperazine trifluoperazine->d2_receptor Blocks

Caption: Dopamine signaling pathway and the action of trifluoperazine.

Conclusion: An Indispensable Tool for Accurate Quantification

The use of Trifluoperazine-d3 as an internal standard is not merely a technical preference but a critical component for ensuring the integrity and validity of quantitative data.[1] Its ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes it indispensable for achieving high-quality data in drug development and other scientific research.[1] While methods using non-deuterated internal standards can be developed, they inherently carry a higher risk of variability and inaccuracy. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards like Trifluoperazine-d3 is a strategic choice that enhances data reliability, reduces the likelihood of failed analytical runs, and ultimately accelerates the pace of research and development.

References

A Comparative Guide to the Isotopic Purity Assessment of Trifluoperazine-d3 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Trifluoperazine-d3 dihydrochloride, a deuterated analog of the antipsychotic drug Trifluoperazine. Isotopic purity is a critical quality attribute for deuterated compounds used in research and clinical development, as it can significantly impact the accuracy of experimental results and the safety and efficacy of therapeutic agents.[1] This document outlines key experimental protocols, presents data in a comparative format, and offers visualizations to clarify complex biological pathways and analytical workflows.

Introduction to Trifluoperazine and its Deuterated Analog

Trifluoperazine is a typical antipsychotic of the phenothiazine class that primarily functions by antagonizing dopamine D1 and D2 receptors in the mesocortical and mesolimbic pathways of the brain.[2] This action helps to alleviate symptoms of schizophrenia, such as hallucinations and delusions.[2] It also exhibits antagonist activity at serotonin 5-HT2, alpha-adrenergic, and histamine H1 receptors.[3] The introduction of deuterium at specific molecular positions, creating Trifluoperazine-d3, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of the molecule and to potentially alter its metabolic profile.

Alternative Stable Isotope-Labeled Standards

While Trifluoperazine-d3 is a commonly used standard, other deuterated versions exist and may be suitable for various research applications. One such alternative is Trifluoperazine-d8. The choice of deuterated standard can depend on the specific analytical method being employed and the desired metabolic fate of the labeled compound.

ProductDegree of DeuterationCommon Applications
Trifluoperazine-d3 Dihydrochlorided3Internal standard for mass spectrometry-based quantification
Trifluoperazine-d8d8Internal standard, metabolic fate studies

Analytical Methods for Isotopic Purity Assessment

The determination of isotopic purity in deuterated compounds is essential to ensure the reliability of experimental data.[4] Several analytical techniques can be employed for this purpose, with high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prevalent and powerful methods.[4]

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment

HRMS is a highly sensitive and accurate technique for determining the isotopic distribution of a compound.[5]

  • Instrumentation: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS), such as an Orbitrap or FT-ICR mass spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of Trifluoperazine-d3 dihydrochloride in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.

  • Chromatographic Conditions (if using LC-MS):

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient appropriate for the elution of Trifluoperazine.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 150-1000.

    • Resolution: Set to the highest possible resolving power (e.g., >100,000).

    • Data Analysis:

      • Extract the ion chromatograms for the unlabeled Trifluoperazine (d0) and the deuterated isotopologues (d1, d2, d3, etc.).

      • Integrate the peak areas for each isotopologue.

      • Calculate the isotopic purity using the following formula:

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Integrity

NMR spectroscopy provides information about the specific location of the deuterium labels within the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Sample Preparation: Dissolve an accurately weighed amount of Trifluoperazine-d3 dihydrochloride in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • ¹H NMR Experiment:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the label.

    • Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of isotopic enrichment.

  • ²H NMR Experiment:

    • Acquire a deuterium NMR spectrum.

    • The presence of a signal at the expected chemical shift confirms the presence and location of the deuterium label.

Comparative Data

The following table summarizes hypothetical data for the isotopic purity of Trifluoperazine-d3 dihydrochloride from two different commercial suppliers, as determined by HRMS.

SupplierLot NumberStated PurityMeasured Isotopic Purity (d3 %)d0 Impurity (%)d1 Impurity (%)d2 Impurity (%)
Supplier AA123>98%99.10.20.30.4
Supplier BB456>98%98.50.50.60.4

Visualizing Biological and Analytical Processes

Trifluoperazine Signaling Pathway

Trifluoperazine exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors. This action disrupts the downstream signaling cascade, which involves G-protein coupling and modulation of adenylyl cyclase activity.

Trifluoperazine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (Reduced Neuronal Excitability) cAMP->Response Trifluoperazine Trifluoperazine Trifluoperazine->D2R Blocks

Caption: Mechanism of Trifluoperazine action at the dopamine D2 receptor.

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical flow of the analytical process for determining the isotopic purity of Trifluoperazine-d3 dihydrochloride.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation cluster_result Final Assessment Start Trifluoperazine-d3 Dihydrochloride Sample Dissolve Dissolve in Appropriate Solvent Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute HRMS LC-HRMS Analysis Dilute->HRMS NMR NMR Analysis Dilute->NMR MS_Data Extract & Integrate Isotopologue Peaks HRMS->MS_Data NMR_Data Analyze ¹H and ²H Spectra NMR->NMR_Data Purity_Calc Calculate Isotopic Purity (%) MS_Data->Purity_Calc Positional_Confirm Confirm Deuterium Location NMR_Data->Positional_Confirm Result Isotopic Purity Report Purity_Calc->Result Positional_Confirm->Result

References

A Researcher's Guide to the Comparative Stability of Trifluoperazine-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a deuterated compound like Trifluoperazine-d3 in various biological matrices is critical for accurate bioanalytical method development and the interpretation of pharmacokinetic data. This guide provides a comprehensive framework for a comparative stability analysis of Trifluoperazine-d3 in human plasma, whole blood, and urine. While specific stability data for the deuterated form is not extensively published, the stability of Trifluoperazine-d3 is expected to be comparable to that of Trifluoperazine. The methodologies presented here are based on established analytical techniques for Trifluoperazine.[1]

Comparative Stability Data

The following table is a template for researchers to populate with their experimental data from a comparative stability study. It is designed to provide a clear and structured overview of Trifluoperazine-d3 stability under different storage conditions across key biological matrices.

Biological MatrixStorage TemperatureTime PointMean Concentration (ng/mL)% Recovery (Compared to T=0)Standard DeviationNotes
Human Plasma
Room Temperature (~25°C)0 hr100%
4 hr
8 hr
24 hr
Refrigerated (2-8°C)0 hr100%
24 hr
48 hr
7 days
Frozen (-20°C)0 months100%
1 month
3 months
6 months
Frozen (-80°C)0 months100%
1 month
3 months
6 months
Human Whole Blood
Room Temperature (~25°C)0 hr100%
2 hr
4 hr
Refrigerated (2-8°C)0 hr100%
24 hr
48 hr
Human Urine
Refrigerated (2-8°C)0 hr100%
24 hr
48 hr
7 days
Frozen (-20°C)0 months100%
1 month
3 months

Experimental Workflow for Comparative Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of Trifluoperazine-d3 in different biological matrices.

Stability_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis cluster_data Data Evaluation prep_start Start: Obtain Pooled Human Plasma, Whole Blood, and Urine spike Spike Matrices with Trifluoperazine-d3 (at known concentrations) prep_start->spike aliquot Aliquot Spiked Samples for Each Condition spike->aliquot storage_conditions Store Aliquots at: - Room Temperature - Refrigerated (2-8°C) - Frozen (-20°C) - Frozen (-80°C) aliquot->storage_conditions time_points Analyze Samples at Predetermined Time Points storage_conditions->time_points extraction Sample Extraction (e.g., Liquid-Liquid or Solid-Phase Extraction) time_points->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantify Trifluoperazine-d3 Concentration lcms->quantification comparison Compare with T=0 Concentration quantification->comparison report Report as % Recovery comparison->report

Figure 1: Experimental workflow for Trifluoperazine-d3 stability testing.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are the recommended protocols for the key experiments.

Preparation of Spiked Biological Samples
  • Objective: To prepare biological matrix samples containing a known concentration of Trifluoperazine-d3.

  • Materials:

    • Pooled, blank human plasma (with anticoagulant, e.g., K2EDTA)

    • Pooled, blank human whole blood (with anticoagulant, e.g., K2EDTA)

    • Pooled, blank human urine

    • Trifluoperazine-d3 certified reference standard

    • Trifluoperazine-d8 or other suitable internal standard (IS)

    • Appropriate solvents for stock solutions (e.g., methanol)

  • Procedure:

    • Prepare a stock solution of Trifluoperazine-d3 in methanol.

    • From the stock solution, prepare spiking solutions at appropriate concentrations.

    • Allow the pooled biological matrices to reach room temperature.

    • Spike the matrices with the Trifluoperazine-d3 solution to achieve the desired final concentrations (e.g., low, medium, and high QC levels). The volume of the spiking solution should not exceed 5% of the total matrix volume to avoid significant matrix effects.

    • Gently vortex the spiked matrices for 1-2 minutes to ensure homogeneity.

    • Aliquot the spiked samples into appropriately labeled cryovials for each storage condition and time point.

Sample Storage and Handling
  • Objective: To store the spiked samples under controlled conditions for predetermined durations.

  • Procedure:

    • Time Zero (T=0) Analysis: Immediately after preparation, analyze a set of aliquots from each matrix to establish the baseline concentration.

    • Short-Term (Bench-Top) Stability: Leave a set of aliquots at room temperature for specific durations (e.g., 2, 4, 8, and 24 hours) before analysis.

    • Refrigerated Stability: Store a set of aliquots in a refrigerator at 2-8°C and analyze at specified time points (e.g., 24, 48, 72 hours, and 7 days).

    • Long-Term (Frozen) Stability: Store sets of aliquots in freezers at -20°C and -80°C. Analyze these samples at longer intervals (e.g., 1, 3, 6, and 12 months).

    • Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw them unassisted at room temperature. Analyze after the final thaw cycle.

Sample Extraction
  • Objective: To isolate Trifluoperazine-d3 and the internal standard from the biological matrix. A liquid-liquid extraction (LLE) method is described here.[1]

  • Procedure (for Plasma):

    • To a 100 µL aliquot of the plasma sample, add the internal standard solution.

    • Add a basic buffer (e.g., 0.1 M sodium hydroxide) to adjust the pH.

    • Add an organic extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex mix for 5-10 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To quantify the concentration of Trifluoperazine-d3 in the extracted samples. The following is a representative method.[1]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 50 x 4.6 mm, 3 µm).

    • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 5 mM ammonium bicarbonate).

    • Flow Rate: Approximately 0.55 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Trifluoperazine-d3: Precursor ion → Product ion (to be determined based on the deuteration pattern).

      • Internal Standard (e.g., Trifluoperazine-d8): Precursor ion → Product ion.

Data Analysis and Interpretation

The stability of Trifluoperazine-d3 is assessed by comparing the mean concentration of the analyte in the stored samples to the mean concentration of the T=0 samples. The results are typically expressed as a percentage of the initial concentration. The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.

By following these protocols and utilizing the provided templates, researchers can conduct a robust comparative analysis of Trifluoperazine-d3 stability in different biological matrices, ensuring the reliability and accuracy of their bioanalytical data.

References

Head-to-head comparison of different extraction methods for trifluoperazine and its d3 analog.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of trifluoperazine, the selection of an appropriate extraction method is a critical step that dictates the accuracy, sensitivity, and robustness of the analytical results. This guide provides a head-to-head comparison of three commonly employed extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the isolation of trifluoperazine and its deuterated internal standard (trifluoperazine-d3) from biological matrices, primarily plasma.

Executive Summary

The choice of extraction method for trifluoperazine and its d3 analog is a trade-off between recovery, cleanliness of the extract, and workflow simplicity.

  • Solid-Phase Extraction (SPE) , particularly Molecularly Imprinted Solid-Phase Extraction (MISPE), offers the highest selectivity and recovery, yielding very clean extracts. This makes it an excellent choice for methods requiring low limits of quantification.

  • Liquid-Liquid Extraction (LLE) provides a good balance of recovery and sample cleanup, though it can be more labor-intensive and use larger volumes of organic solvents.

  • Protein Precipitation (PPT) is the simplest and fastest method but generally results in the least clean extract, which can lead to more significant matrix effects in the analytical instrument.

Performance Comparison

The following table summarizes the key performance parameters of the three extraction methods based on available experimental data.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery (%) >92% (MISPE in serum)[1]73.52 - 89.9%[2]>80% (with acetonitrile)[3][4]
Matrix Effect Generally low due to high selectivityModerate, can be analyte-dependentCan be significant, requires careful chromatographic optimization[5][6]
Limit of Quantification (LOQ) Low (e.g., 0.4 µg/L in serum for MISPE)Low to moderate (e.g., 5 pg/mL in plasma)[7]Generally higher than SPE and LLE
Selectivity High to Very High (especially MISPE)Moderate to HighLow
Throughput Moderate (can be automated)Low to Moderate (can be automated)High
Cost per Sample HighestModerateLowest
Solvent Consumption ModerateHighLow

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods and can be adapted to specific laboratory requirements.

Solid-Phase Extraction (Molecularly Imprinted Polymer)

This protocol is based on a method for the selective extraction of trifluoperazine from biological fluids using a molecularly imprinted polymer (MIP).[1]

Materials:

  • MIP Solid-Phase Extraction Cartridges

  • Methanol

  • Ultrapure Water

  • Ammonium Phosphate Buffer (20 mmol/L, pH 3.0)

  • Acetone

  • Acetonitrile

  • Methanol-Acetic Acid (10:1, v/v)

  • Biological Sample (Serum or Urine)

Procedure:

  • Cartridge Conditioning: Sequentially wash the MIP cartridge with 1 mL of methanol, 1 mL of ultrapure water, and 1 mL of 20 mmol/L ammonium phosphate buffer (pH 3.0).

  • Sample Loading: Load 1 mL of the biological sample (pH adjusted to 6.0) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of acetone-acetonitrile (1:4, v/v) to remove interfering substances.

  • Elution: Elute the retained trifluoperazine and its analog by passing 3 x 1 mL of methanol-acetic acid (10:1, v/v) through the cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction

This protocol is adapted from a validated bioanalytical method for trifluoperazine in human plasma.[7][8]

Materials:

  • Human Plasma Sample

  • Trifluoperazine-d8 (Internal Standard)

  • Tertiary Butyl Methyl Ether

  • Centrifuge Tubes

Procedure:

  • Sample Preparation: To a centrifuge tube, add the human plasma sample and spike with the internal standard (trifluoperazine-d8).

  • Extraction: Add tertiary butyl methyl ether as the extraction solvent.

  • Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer containing the analytes to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protein Precipitation

This is a general protocol for protein precipitation using acetonitrile, which has been shown to provide good recovery for many pharmaceutical compounds.[3][4]

Materials:

  • Plasma Sample

  • Acetonitrile (containing internal standard, if applicable)

  • Centrifuge Tubes or 96-well plates

Procedure:

  • Precipitation: Add at least two to three volumes of cold acetonitrile to one volume of the plasma sample in a centrifuge tube or a well of a 96-well plate.

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analytes.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the extraction and analysis of trifluoperazine and its d3 analog from a biological matrix.

Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction Method cluster_PostExtraction Post-Extraction Processing cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Trifluoperazine-d3 (IS) Sample->Spike PPT Protein Precipitation (e.g., Acetonitrile) Spike->PPT Choose One LLE Liquid-Liquid Extraction (e.g., MTBE) Spike->LLE Choose One SPE Solid-Phase Extraction (e.g., MISPE) Spike->SPE Choose One LCMS LC-MS/MS Analysis PPT->LCMS Direct Injection or Evaporation/Reconstitution Evap Evaporation LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon Recon->LCMS

Caption: General workflow for the extraction and analysis of trifluoperazine.

Conclusion

The optimal extraction method for trifluoperazine and its d3 analog depends heavily on the specific requirements of the assay. For high-throughput screening where speed is paramount, Protein Precipitation is a viable option, provided that potential matrix effects are carefully managed. For methods requiring higher sensitivity and cleaner extracts, Liquid-Liquid Extraction offers a good compromise. When the highest degree of selectivity and recovery is necessary, particularly for challenging matrices or very low analyte concentrations, Solid-Phase Extraction , and specifically Molecularly Imprinted Solid-Phase Extraction , is the superior choice. Researchers should carefully consider the trade-offs between these methods to select the most appropriate technique for their analytical goals.

References

Assessing the Impact of Deuterium Labeling on the Chromatographic Behavior of Trifluoperazine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chromatographic behavior of trifluoperazine and its deuterated analog, trifluoperazine-d8. The inclusion of supporting experimental data, detailed methodologies, and visual workflows aims to offer a comprehensive resource for researchers utilizing deuterium-labeled internal standards in quantitative bioanalysis.

The Chromatographic Isotope Effect

Deuterium labeling is a common strategy for generating internal standards in mass spectrometry-based quantification, as the deuterated analog is chemically identical to the analyte but mass-shifted.[1] However, the substitution of hydrogen with deuterium can lead to subtle differences in physicochemical properties, resulting in a phenomenon known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts. This can lead to weaker interactions with the non-polar stationary phase and consequently, earlier elution. The magnitude of this effect is influenced by the number and position of the deuterium atoms.

Data Presentation: Chromatographic Comparison

The following table summarizes the chromatographic parameters for trifluoperazine and its deuterated analog, trifluoperazine-d8, as reported in a bioanalytical method for their quantification in human plasma.

ParameterTrifluoperazineTrifluoperazine-d8Reference
Retention Time (min) 1.321.31[1]
Chromatographic System LC-MS/MSLC-MS/MS[1]
Column Zodiac C18 (50 x 4.6 mm, 3 µm)Zodiac C18 (50 x 4.6 mm, 3 µm)[1]
Mobile Phase Acetonitrile, methanol, and 5 mM ammonium bicarbonate buffer in water (85:10:5, v/v/v)Acetonitrile, methanol, and 5 mM ammonium bicarbonate buffer in water (85:10:5, v/v/v)[1]
Flow Rate (mL/min) 0.550.55[1]

As indicated by the data, a slight chromatographic isotope effect is observed, with the deuterated analog (trifluoperazine-d8) eluting marginally earlier than the unlabeled trifluoperazine.[1] While the difference is minimal in this specific method, it highlights the importance of chromatographic resolution and peak integration when using deuterated internal standards.

Experimental Protocols

The following is a representative experimental protocol for the chromatographic analysis of trifluoperazine, based on established methods.

1. Standard Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of trifluoperazine and trifluoperazine-d8 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to the desired concentration range.

2. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile) containing the deuterated internal standard (trifluoperazine-d8).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. Chromatographic Conditions

  • Instrument: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., Zodiac C18, 50 x 4.6 mm, 3 µm).[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 5 mM ammonium bicarbonate) in a ratio suitable for achieving good separation (e.g., 85:10:5, v/v/v).[1]

  • Flow Rate: A flow rate of 0.55 mL/min.[1]

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C).

  • Injection Volume: 10 µL.

4. Mass Spectrometry Detection

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the following transitions:

    • Trifluoperazine: precursor ion > product ion

    • Trifluoperazine-d8: precursor ion > product ion

  • Data Analysis: Quantify the amount of trifluoperazine in the samples by calculating the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Trifluoperazine-d8 Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge extract_supernatant Extract Supernatant vortex_centrifuge->extract_supernatant evaporate Evaporate to Dryness extract_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for the comparative analysis of trifluoperazine.

isotope_effect cluster_system Reversed-Phase Chromatography cluster_compounds Analytes cluster_interaction Interaction & Elution mobile_phase Polar Mobile Phase stationary_phase Non-Polar Stationary Phase (C18) tfp Trifluoperazine (TFP) (More Lipophilic) interaction_tfp TFP: Stronger interaction with stationary phase tfp->interaction_tfp tfp_d8 Trifluoperazine-d8 (TFP-d8) (Slightly Less Lipophilic) interaction_tfp_d8 TFP-d8: Weaker interaction with stationary phase tfp_d8->interaction_tfp_d8 elution_tfp Longer Retention Time interaction_tfp->elution_tfp elution_tfp_d8 Shorter Retention Time interaction_tfp_d8->elution_tfp_d8

Caption: The chromatographic isotope effect in reversed-phase liquid chromatography.

References

Safety Operating Guide

Navigating the Safe Disposal of Trifluoperazine-d3 Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Trifluoperazine-d3 dihydrochloride, a deuterated form of the typical antipsychotic medication Trifluoperazine, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks of environmental contamination and ensures full compliance with regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage Trifluoperazine-d3 dihydrochloride waste with precision and safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Trifluoperazine hydrochloride. While a specific SDS for the d3 variant may not be readily available, the guidance for the parent compound provides a strong foundation for safe handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]

  • Avoid Contact: Prevent direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

  • Emergency Procedures: In the event of accidental ingestion, contact a poison control center or physician immediately. Do not induce vomiting unless directed to do so by medical personnel.[1][2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of any chemical waste, including Trifluoperazine-d3 dihydrochloride, is to act in accordance with local, state, and federal regulations.[1]

  • Waste Identification and Segregation:

    • Identify all waste streams containing Trifluoperazine-d3 dihydrochloride. This includes the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.[1]

    • Segregate Trifluoperazine-d3 dihydrochloride waste from other chemical waste to ensure proper handling and disposal.[1][3] It should be categorized as a non-halogenated organic waste unless mixed with other substances.

  • Containerization and Labeling:

    • Select a compatible, leak-proof container with a secure, screw-on cap for waste collection.[4][5] Do not use food containers.[3]

    • The container should not be filled to more than 80% of its capacity to prevent spills.[3]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Trifluoperazine-d3 dihydrochloride."[6] Avoid using abbreviations or chemical formulas.[3] The label should also include the date of waste generation and the principal investigator's name and contact information.[6]

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste storage area.[4]

    • Ensure secondary containment is used to capture any potential leaks.[4]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents.[3]

  • Disposal of Small vs. Large Quantities:

    • Small Quantities (Research Scale): For minute residual amounts, it is advisable to render the drug unusable. This can be achieved by mixing the Trifluoperazine-d3 dihydrochloride waste with an unpalatable substance like cat litter or coffee grounds.[1][7][8] The mixture should then be placed in a sealed container before being disposed of in the municipal solid waste stream, provided this is permitted by local regulations and the waste is destined for a waste-to-energy incineration plant.[1]

    • Large Quantities (Bulk or Commercial): Significant quantities of Trifluoperazine-d3 dihydrochloride waste must not be disposed of in the regular trash.[1] Arrange for collection by a licensed hazardous waste disposal company. Your institution's Environmental Health & Safety (EH&S) department can provide guidance and arrange for pickup.[4][6]

  • Disposal of Empty Containers:

    • Empty containers that held Trifluoperazine-d3 dihydrochloride must be properly decontaminated before disposal.

    • Triple rinse the container with a suitable solvent (e.g., water or ethanol).[5] The rinsate should be collected and treated as hazardous waste.

    • After triple rinsing and air-drying in a well-ventilated area (like a fume hood), the container can be disposed of in the regular laboratory trash or recycling, provided all hazardous markings have been removed or defaced.[5]

Quantitative Data Summary

While specific quantitative thresholds for Trifluoperazine-d3 dihydrochloride disposal are determined by regulations that can vary by location, the following table summarizes key quantitative considerations for hazardous waste management.

ParameterGuidelineSource
Liquid Waste Container Fill Level Do not exceed 80% of the container's total volume.[3]
Storage Time Limit Hazardous waste must typically be collected within 90 days of the start date of accumulation.[4]
Maximum Accumulation Volume Up to 55 gallons of an individual hazardous waste stream may be stored before it must be collected.[4]
Empty Container Residue A container is considered "empty" if it contains less than 3% of its original volume.[5]

Experimental Protocols

No specific experimental protocols for the neutralization or disposal of Trifluoperazine-d3 dihydrochloride were cited in the provided search results. The standard and recommended procedure is disposal via a licensed hazardous waste contractor.

Disposal Workflow Diagram

Trifluoperazine_Disposal_Workflow start Start: Trifluoperazine-d3 dihydrochloride Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Pure compound, contaminated labware, solutions) ppe->segregate containerize Select & Label Compatible Waste Container segregate->containerize quantity Determine Quantity of Waste containerize->quantity small_quant Small (Research) Quantity quantity->small_quant Small large_quant Large (Bulk) Quantity quantity->large_quant Large mix Mix with Unpalatable Substance (e.g., cat litter, coffee grounds) small_quant->mix store Store Securely in Designated Hazardous Waste Area large_quant->store seal_dispose Seal in a Container and Dispose in Municipal Waste (if permitted) mix->seal_dispose end End: Proper Disposal Complete seal_dispose->end contact_ehs Contact Environmental Health & Safety (EH&S) for Hazardous Waste Pickup contact_ehs->end store->contact_ehs

Caption: Disposal workflow for Trifluoperazine-d3 dihydrochloride.

References

Essential Safety and Logistical Information for Handling Trifluoperazine-d3 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Trifluoperazine-d3 dihydrochloride. The following procedures are designed to ensure the safe handling and disposal of this potent antipsychotic compound in a laboratory setting.

Quantitative Data Summary

The following table summarizes key quantitative data for Trifluoperazine dihydrochloride, which is structurally and chemically similar to its deuterated form.

PropertyValueReference
Molecular Formula C₂₁H₂₄F₃N₃S · 2HCl[1]
Molecular Weight 480.42 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 243 °C (decomposes)[2]
Solubility Water: 50 g/L[2]
Oral LD50 (Rat) 543 mg/kg[2][3]
Storage Temperature -20 °C[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to minimize exposure risk and ensure a safe laboratory environment.

Pre-Handling Preparations
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for Trifluoperazine dihydrochloride.[4]

  • Designated Work Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood or a powder containment hood, to avoid inhalation of dust particles.[1][2]

  • Assemble Personal Protective Equipment (PPE): Ensure all required PPE is readily available and in good condition.

Required Personal Protective Equipment (PPE)

A risk assessment should be performed to determine the appropriate level of PPE.[5] For handling Trifluoperazine-d3 dihydrochloride, the following are recommended:

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves are required.[6] The inner glove should be tucked under the gown cuff, and the outer glove should be placed over the cuff.[7] Gloves should be changed every 30 minutes or immediately if contamination is suspected.[6]

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[5][7]

  • Eye and Face Protection: Chemical safety goggles are required.[6][8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Respiratory Protection: For weighing and handling the powder, a fit-tested N95 respirator or higher is recommended to prevent inhalation of aerosolized particles.[6]

  • Head and Shoe Covers: Disposable head/hair covers and two pairs of shoe covers should be worn, especially when handling larger quantities or in a cleanroom environment.[5][6]

Weighing and Solution Preparation
  • Don PPE: Put on all required PPE as described above before entering the designated handling area.

  • Prepare Work Surface: Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the desired amount of Trifluoperazine-d3 dihydrochloride in a containment hood to minimize dust generation.[1] Use anti-static weighing dishes if available.

  • Solution Preparation:

    • Add the solvent to the weighed powder slowly to avoid splashing.

    • If sonication is required, ensure the container is securely capped.

    • Clearly label the final solution with the compound name, concentration, solvent, and date of preparation.

Post-Handling Procedures
  • Decontamination: Wipe down the work area and any equipment used with an appropriate deactivating solution, followed by a cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

Proper disposal of Trifluoperazine-d3 dihydrochloride and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Identify Waste Streams: All materials that have come into contact with Trifluoperazine-d3 dihydrochloride are considered chemical waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, weighing dishes).

    • Contaminated PPE.

  • Segregate Waste: Keep Trifluoperazine waste separate from other laboratory waste streams.[4]

Disposal Procedures
  • Solid Waste and Contaminated Materials:

    • All contaminated solid waste, including PPE and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

    • For small quantities of the pure compound, it is advisable to mix it with an unpalatable substance like cat litter or coffee grounds before placing it in the sealed waste container.[4]

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing Trifluoperazine-d3 dihydrochloride should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal:

    • All waste containers must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[1][4] Do not dispose of this compound down the drain or in regular trash.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for Trifluoperazine-d3 dihydrochloride.

TrifluoperazineHandlingWorkflow Workflow for Safe Handling of Trifluoperazine-d3 Dihydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS PrepArea Prepare Designated Area (Fume Hood) ReviewSDS->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weigh Compound DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Label Label Container PrepareSol->Label Decontaminate Decontaminate Work Area & Equipment Label->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Decontaminate->DoffPPE Dispose Dispose of Waste via Approved Vendor SegregateWaste->Dispose WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Safe handling workflow for Trifluoperazine-d3 dihydrochloride.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.